HC-7366
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2803470-63-3 |
|---|---|
Molecular Formula |
C20H15ClF2N6O4S |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
6-[3-[(5-chloro-2-methoxy-3-pyridinyl)sulfonylamino]-2,6-difluorophenyl]-N-methylimidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C20H15ClF2N6O4S/c1-24-19(30)18-14-7-25-13(8-29(14)9-27-18)16-11(22)3-4-12(17(16)23)28-34(31,32)15-5-10(21)6-26-20(15)33-2/h3-9,28H,1-2H3,(H,24,30) |
InChI Key |
KIGXQRBUVDDSPP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HC-7366: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1] As a central regulator of the Integrated Stress Response (ISR), GCN2 activation represents a novel therapeutic strategy in oncology.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical data, experimental methodologies, and the core signaling pathways involved. Preclinical studies have demonstrated that prolonged or hyper-activation of GCN2 by this compound elicits potent antitumor and immunomodulatory activity across a range of solid tumors and hematologic malignancies.[4][5] this compound is currently under investigation in clinical trials for various cancers, including acute myeloid leukemia (AML) and solid tumors.[2][6]
Core Mechanism of Action: GCN2-Mediated Integrated Stress Response (ISR) Activation
This compound functions as a potent and selective activator of GCN2 kinase, a key sensor of amino acid deprivation and other cellular stresses.[3][4] The antitumor activity of this compound is dependent on its ability to activate GCN2.[2] In GCN2 CRISPR-knockout cells, the effects of this compound on cell growth reduction and ISR marker induction are reversed.[2]
Upon activation by this compound, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3] This phosphorylation event leads to a global reduction in protein synthesis, thereby conserving resources and inducing cell cycle arrest.[7] However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[8]
ATF4 is a master regulator of the ISR, inducing the expression of a suite of target genes involved in amino acid synthesis, transport, and stress adaptation.[8] Key downstream targets upregulated by this compound treatment include Asparagine Synthetase (ASNS) and Phosphoserine Aminotransferase 1 (PSAT1).[8] While transient ISR activation can be pro-survival, the sustained and potent activation by this compound pushes cancer cells towards apoptosis.[2] This pro-apoptotic effect is mediated, in part, by the induction of proteins like PUMA (p53 upregulated modulator of apoptosis).[2]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated across a variety of cancer models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize the key quantitative findings.
Table 1: Monotherapy Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Model | Dose (mg/kg, p.o., BID) | Outcome | Citation |
| Acute Myeloid Leukemia (AML) | MOLM-16 | 2 | 100% Complete Response | [5] |
| Acute Myeloid Leukemia (AML) | KG-1 | 1 and 3 | 100% Tumor Growth Inhibition (TGI) | [5] |
| Colorectal Cancer (CRC) | DLD-1 | 1 and 3 | ~78% TGI | [9] |
| Colorectal Cancer (CRC) | - | - | 78-95% TGI | [2] |
| Fibrosarcoma | HT1080 | 1 and 3 | ~80% TGI | [9] |
| Head and Neck (HNSCC) | FaDu | 1 | ~33% Regression | [2][9] |
| Prostate Cancer | LNCaP | < 3 | ~61-65% TGI | [2][9] |
| Sarcoma | - | - | 80% TGI | [2] |
Table 2: Combination Therapy Antitumor Activity of this compound
| Cancer Type | Model | Combination Agent | This compound Dose (mg/kg) | Outcome | Citation |
| Acute Myeloid Leukemia (AML) | MV4-11 | Venetoclax | 3 | 26% Tumor Regression | [5] |
| Renal Cell Carcinoma (RCC) | A-498 | Belzutifan (1 mg/kg) | 0.5 - 1 | 90% TGI | [4] |
| Renal Cell Carcinoma (RCC) | 786-O | Belzutifan (1 mg/kg) | 0.5 - 1 | 3-fold increase in Complete Responses | [4] |
| Colorectal Cancer (CRC) | LoVo | DC101 (anti-VEGFR2) | 3 | Significant Combination Benefit (~76% TGI) | [9] |
| Colorectal Cancer (CRC) | LoVo | 5-Fluorouracil (5-FU) | 3 | Significant Combination Benefit (~88% TGI) | [9] |
| Colorectal Cancer (CRC) | HCT116 | Alpelisib (PI3Kα inhibitor) | 3 | Significant Combination Benefit | [9] |
| Colorectal Cancer (CRC) | HCT116 | Trametinib (MEK1/2 inhibitor) | 3 | Significant Combination Benefit | [9] |
Table 3: Cellular and Metabolic Effects of this compound
| Effect | Cell Line / Model | Key Findings | Citation |
| Inhibition of Protein Synthesis | HEK293 | Reduced polysome to monosome ratio (GCN2-dependent) | [10] |
| Reduction of Mitochondrial Respiration | MOLM-16 | Significantly reduced mitochondrial respiration | [8] |
| Alteration of Cellular Bioenergetics | MOLM-16 | Reduced glycolysis | [8] |
| Impact on Oxidative Phosphorylation | FaDu Tumors | Decreased protein subunits of the electron transport chain | [9] |
| Metabolic Reprogramming | AML Xenografts | Altered metabolites in amino acid metabolism, urea (B33335) cycle, oxidative stress, glycolysis, and TCA cycle | [8] |
| Reduction of HIF Levels | Solid Tumors | Reduced HIF1α and HIF2α levels | [2] |
| Cell Proliferation | DLD-1 Tumors | Significantly reduced Ki67 positive cells | [9] |
Multi-faceted Anti-Cancer Mechanisms
Beyond direct induction of apoptosis via the ISR, this compound exerts its anti-cancer effects through multiple interconnected mechanisms, including metabolic reprogramming and modulation of hypoxia signaling.
Metabolomics analyses of tumors treated with this compound revealed significant alterations in metabolites associated with amino acid metabolism, the urea cycle, oxidative stress, and pyrimidine (B1678525) biosynthesis.[2] Furthermore, proteomics data showed a significant reduction in proteins involved in oxidative phosphorylation.[2] this compound also reduces the levels of Hypoxia-Inducible Factors HIF1α and HIF2α, key drivers of tumor adaptation to low-oxygen environments.[2] This multifaceted activity contributes to its robust single-agent efficacy and provides a strong rationale for combination therapies.[7]
Experimental Protocols
Disclaimer: The following descriptions are based on methods cited in publicly available abstracts. Detailed, step-by-step protocols are proprietary and not fully disclosed in these sources.
In Vitro Cell Viability and GCN2-Dependence
-
Purpose: To determine the cytotoxic effect of this compound on cancer cell lines and to confirm its on-target GCN2 activity.
-
General Methodology: Cancer cell lines (e.g., AML models) are treated with a range of this compound concentrations for a specified period (e.g., 6 days).[10] Cell viability is assessed using standard assays like CellTiter-Glo (CTG).[10] To confirm GCN2 dependence, experiments are repeated in parallel using CRISPR-Cas9 engineered GCN2 knockout cell lines. A reversal of the viability reduction in knockout cells indicates on-target activity.[2][10]
In Vivo Xenograft Efficacy Studies
-
Purpose: To evaluate the antitumor efficacy of this compound as a monotherapy or in combination in a living organism.
-
General Methodology: Immunocompromised mice (e.g., NCG) are subcutaneously implanted with human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor fragments (PDX). Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is typically administered by oral gavage (p.o.) twice daily (BID) at specified doses (e.g., 1, 2, 3 mg/kg).[9] Tumor volume and body weight are measured regularly. At the end of the study, tumors are often harvested for pharmacodynamic biomarker analysis (e.g., IHC).[9]
References
- 1. Item - Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. onclive.com [onclive.com]
- 5. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
The GCN2 Activation Pathway by HC-7366: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of HC-7366, a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation, and its activation triggers the Integrated Stress Response (ISR), a key signaling pathway involved in cellular homeostasis, and increasingly, in cancer cell survival and proliferation. This document details the GCN2 activation pathway, the role of this compound as a potent activator, and its downstream effects, including the induction of eIF2α phosphorylation and ATF4 translation. Quantitative data on the cellular and in vivo efficacy of this compound are presented, alongside detailed protocols for key experimental assays used to characterize its activity. This guide is intended to be a valuable resource for researchers in oncology, cell biology, and drug development interested in the therapeutic potential of targeting the GCN2 pathway.
Introduction to the GCN2 Pathway
The General Control Nonderepressible 2 (GCN2) protein kinase is a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR). The ISR is a conserved signaling network that allows cells to adapt to various stress conditions, including amino acid deprivation, viral infection, UV irradiation, and endoplasmic reticulum (ER) stress. GCN2 is primarily activated by the accumulation of uncharged tRNAs, a hallmark of amino acid insufficiency.
Upon activation, GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, conserving resources during periods of stress. Paradoxically, the phosphorylation of eIF2α also promotes the preferential translation of specific mRNAs, most notably the activating transcription factor 4 (ATF4). ATF4 is a master regulator of a transcriptional program that aims to restore cellular homeostasis by upregulating genes involved in amino acid synthesis and transport, as well as those involved in autophagy and apoptosis. In the context of cancer, tumor cells often experience nutrient deprivation due to their rapid proliferation and a disorganized tumor microenvironment. Consequently, the GCN2-eIF2α-ATF4 pathway can be hijacked by cancer cells to promote their survival under these stressful conditions. However, prolonged or hyperactivation of this pathway can also lead to apoptosis, making GCN2 an attractive therapeutic target.
This compound: A Potent Activator of GCN2
This compound is a first-in-class, orally bioavailable small molecule activator of GCN2.[1] By directly targeting and activating GCN2, this compound mimics the cellular response to amino acid starvation, leading to the hyperactivation of the ISR.[2] This sustained activation of the GCN2 pathway has been shown to have potent anti-tumor effects in a variety of preclinical cancer models.[3] The on-target activity of this compound has been confirmed using GCN2 CRISPR-knockout cells, where the effects of the compound on cell growth and ISR markers were abrogated.[3]
Quantitative Data
The potency and efficacy of this compound have been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Cellular Viability of this compound in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
| PDX Model | Response Category | EC50 (nM) |
| 11 PDX Models | Sensitive | < 100 |
| 12 PDX Models | Moderate | 100-350 |
| 5 PDX Models | Resistant | 924-2253 |
| 2 PDX Models | No Response | > 2500 |
Data from an ex vivo screen assessing cell viability via Cell Titer Glo (CTG) after 6 days of treatment with this compound.[2]
Table 2: In Vivo Anti-Tumor Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Model | Xenograft Type | Dose (mg/kg, oral, twice daily) | Tumor Growth Inhibition (TGI) % / Regression % |
| Colorectal Cancer (LoVo) | Cell-derived | 1 and 3 | 94% TGI |
| Colorectal Cancer (DLD-1) | Cell-derived | 1 and 3 | ~78% TGI |
| Fibrosarcoma (HT1080) | Cell-derived | 1 and 3 | up to 80% TGI |
| Head and Neck Squamous Cell (FaDu) | Cell-derived | 1 | ~33% Regression |
| Prostate Cancer (LNCaP) | Cell-derived | < 3 | ~61-65% TGI |
| Acute Myeloid Leukemia (MOLM-16) | Cell-derived | 2 | 100% Complete Response |
| Acute Myeloid Leukemia (KG-1) | Cell-derived | 1 and 3 | 100% TGI |
Data compiled from various in vivo efficacy studies.[2][3]
Signaling Pathways and Experimental Workflows
GCN2 Activation Pathway by this compound
Caption: GCN2 activation by this compound initiates the Integrated Stress Response.
Experimental Workflow for Characterizing this compound Activity
Caption: Workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following protocols provide a general framework for key experiments used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro GCN2 Kinase Assay
Objective: To determine the direct effect of this compound on GCN2 kinase activity.
Materials:
-
Recombinant human GCN2 protein
-
Recombinant human eIF2α protein (substrate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
SDS-PAGE gels and transfer apparatus
-
Antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant GCN2, and eIF2α substrate.
-
Add this compound at various concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or as per the ADP-Glo™ kit instructions).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
For radiometric assays, expose the membrane to a phosphor screen and quantify the incorporation of ³²P into eIF2α.
-
For antibody-based detection, perform a Western blot using anti-phospho-eIF2α (Ser51) and anti-total eIF2α antibodies.
-
Quantify the band intensities to determine the dose-dependent activation of GCN2 by this compound and calculate the EC50 value.
Western Blot Analysis of ISR Markers
Objective: To measure the induction of p-eIF2α and ATF4 in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and target engagement of this compound with GCN2 in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as described in 5.2) with an anti-GCN2 antibody
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells to release soluble proteins.
-
Pellet the aggregated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GCN2 in each sample by Western blotting.
-
A shift in the melting curve of GCN2 to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a potent and selective activator of the GCN2 kinase, representing a novel therapeutic strategy for cancers that are dependent on the Integrated Stress Response for their survival. By hyperactivating the GCN2 pathway, this compound induces a robust anti-tumor response in a variety of preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate the mechanism of action and therapeutic potential of this compound and other GCN2 modulators. The continued clinical development of this compound holds promise for patients with difficult-to-treat malignancies.
References
HC-7366 and the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Integrated Stress Response (ISR) is a crucial cellular signaling network that enables cells to adapt to various environmental and internal stressors. In the context of cancer, the ISR can paradoxically promote tumor cell survival and adaptation to the harsh tumor microenvironment. General Control Nonderepressible 2 (GCN2), a serine/threonine-protein kinase, is a key initiator of the ISR, primarily activated by amino acid deprivation. HC-7366 is a first-in-class, orally bioavailable, small molecule activator of GCN2. By intentionally hyperactivating the ISR in cancer cells, this compound pushes the adaptive response towards a pro-apoptotic outcome, representing a novel therapeutic strategy. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction to the Integrated Stress Response (ISR)
The ISR is a conserved signaling pathway that converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2] This phosphorylation event leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis, transport, and stress mitigation.
Four known eIF2α kinases, each responding to different stress signals, can initiate the ISR:
-
GCN2: Activated by amino acid starvation.
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum stress.
-
PKR (Protein kinase R): Activated by double-stranded RNA, often indicative of viral infection.
-
HRI (Heme-regulated inhibitor): Activated by heme deficiency.
While transient activation of the ISR is generally pro-survival, prolonged or hyperactivation can trigger apoptosis, making it an attractive target for cancer therapy.
This compound: A Novel Activator of the GCN2 Kinase
This compound is a potent and selective small molecule activator of GCN2.[3] By directly targeting GCN2, this compound induces a robust and sustained activation of the ISR, leading to anti-tumor effects in a variety of preclinical cancer models.
Mechanism of Action
This compound's primary mechanism of action is the activation of the GCN2 kinase, which leads to the phosphorylation of eIF2α. This initiates the ISR cascade, resulting in the upregulation of ATF4 and its downstream target genes, such as asparagine synthetase (ASNS) and phosphoserine aminotransferase 1 (PSAT1).[4] The sustained activation of this pathway by this compound has been shown to induce the pro-apoptotic protein PUMA and reduce the levels of hypoxia-inducible factors HIF1α and HIF2α.[4] Furthermore, multi-omics analyses have revealed that this compound alters metabolic pathways related to amino acid metabolism, oxidative stress, and pyrimidine (B1678525) biosynthesis, and reduces proteins involved in oxidative phosphorylation.[4]
The anti-tumor effects of this compound are dependent on GCN2, as confirmed by studies using CRISPR-knockout cells where the effect of the compound on cell growth and ISR markers was abrogated in the absence of GCN2.[4][5]
Quantitative Data
In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | GCN2 | Biochemical Assay | < 0.05 µM | [6] |
In Vivo Efficacy in Xenograft Models
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Colorectal (DLD-1) | This compound | 1 and 3 mg/kg | ~78% TGI | [4] |
| Colorectal (LoVo) | This compound | 1 and 3 mg/kg | 94% TGI | [4] |
| Head and Neck (FaDu) | This compound | 1 mg/kg | ~33% regression | [4] |
| Fibrosarcoma (HT1080) | This compound | 1 and 3 mg/kg | up to 80% TGI | [4] |
| Prostate (LNCaP) | This compound | < 3 mg/kg | ~61-65% TGI | [4] |
| AML (MOLM-16) | This compound | 2 mg/kg | Complete eradication | |
| AML (KG-1) | This compound | 1 and 3 mg/kg | 100% TGI (stasis) |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies employed in the preclinical characterization of this compound.
GCN2 CRISPR-Knockout Studies
To confirm that the cellular activity of this compound is mediated through GCN2, CRISPR/Cas9 gene editing was used to create GCN2 knockout cell lines.
Methodology Overview:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a conserved region of the GCN2 gene were designed and cloned into a Cas9 expression vector.
-
Transfection and Selection: The Cas9/gRNA vector was transfected into the parental cancer cell line. Transfected cells were selected using an appropriate antibiotic or fluorescent marker.
-
Clonal Isolation and Screening: Single-cell clones were isolated and expanded. Genomic DNA was extracted, and the targeted region of the GCN2 gene was PCR amplified and sequenced to identify clones with frameshift-inducing insertions or deletions (indels).
-
Knockout Confirmation: Loss of GCN2 protein expression in knockout clones was confirmed by Western blot analysis.
-
Functional Assays: Parental and GCN2 knockout cells were treated with a dose range of this compound. Cell viability was assessed using assays such as CellTiter-Glo. The induction of ISR markers (e.g., p-eIF2α, ATF4, ASNS, PSAT1) was evaluated by Western blot or qPCR.
Polysome Profiling
Polysome profiling is used to assess the global translation status of cells and the translational efficiency of specific mRNAs upon this compound treatment.
Methodology Overview:
-
Cell Lysis: Cells are treated with this compound and then lysed in a buffer containing cycloheximide (B1669411) to "freeze" ribosomes on the mRNA.
-
Sucrose (B13894) Gradient Centrifugation: The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their size and density, with heavier polysomes (mRNAs with multiple ribosomes) sedimenting further down the gradient.
-
Fractionation and Analysis: The gradient is fractionated, and the RNA from each fraction is isolated. The distribution of specific mRNAs across the gradient is analyzed by qPCR or RNA-seq to determine their association with monosomes versus polysomes. A shift towards polysomal fractions indicates increased translation, while a shift towards monosomal fractions indicates decreased translation.
In Vivo Xenograft Studies
Methodology Overview:
-
Cell Implantation: Human cancer cell lines are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound is administered orally, typically once or twice daily, at various dose levels.
-
Tumor Volume and Body Weight Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of ISR markers (e.g., ASNS, PSAT1) by immunohistochemistry (IHC) or Western blot to confirm target engagement.
Immunohistochemistry (IHC)
Methodology Overview:
-
Tissue Preparation: Tumors from xenograft studies are fixed in formalin and embedded in paraffin (B1166041).
-
Sectioning and Deparaffinization: The paraffin-embedded tissues are sectioned and mounted on slides. The paraffin is removed using xylene, and the sections are rehydrated through a series of ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target protein epitopes.
-
Staining: The slides are incubated with a primary antibody against the target protein (e.g., ASNS, PSAT1), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is then added to produce a colored precipitate at the site of the antigen.
-
Imaging and Analysis: The stained slides are imaged using a microscope, and the intensity and localization of the staining are analyzed.
Clinical Development
This compound is currently being evaluated in a Phase 1a/b clinical trial in subjects with advanced solid tumors (NCT05121948).[5] The study is designed to assess the safety, tolerability, and recommended Phase 2 dose of this compound.
Conclusion
This compound represents a promising new approach to cancer therapy by targeting the GCN2 kinase and hyperactivating the Integrated Stress Response. Its potent and selective activation of GCN2 leads to robust anti-tumor activity in a range of preclinical models. The ongoing clinical evaluation will be critical in determining the therapeutic potential of this novel agent in patients with advanced cancers. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers interested in the ISR and the therapeutic targeting of this fundamental cellular pathway.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaron.com [pharmaron.com]
- 4. hibercell.com [hibercell.com]
- 5. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Downstream Targets of HC-7366 GCN2 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular sequelae following the activation of the General Control Nonderepressible 2 (GCN2) kinase by the novel activator, HC-7366. The content herein is curated for professionals in the fields of oncology, molecular biology, and pharmacology, offering a detailed examination of the downstream signaling pathways, quantitative effects on target expression, and the experimental methodologies used to elucidate these findings.
Introduction to this compound and GCN2
This compound is a first-in-class, orally bioavailable small molecule activator of GCN2, a serine/threonine kinase that plays a pivotal role in the Integrated Stress Response (ISR).[1][2][3] The ISR is a crucial cellular signaling network that allows cells to adapt to various stress conditions, including amino acid deprivation, which is a common feature of the tumor microenvironment.[3] GCN2 activation, in response to uncharged tRNA, leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3] This event triggers a cascade of downstream effects, ultimately impacting protein synthesis, cell viability, and metabolism.[1] this compound has demonstrated significant anti-tumor efficacy in preclinical models of both solid tumors and hematological malignancies, such as Acute Myeloid Leukemia (AML).[1][2][4]
The Core Signaling Pathway of this compound GCN2 Activation
The primary mechanism of action of this compound is the hyperactivation of the GCN2 signaling pathway. This activation initiates a well-defined signaling cascade, leading to global and specific changes in gene expression and cellular function.
Caption: this compound GCN2 Signaling Pathway.
Quantitative Analysis of Downstream Target Modulation
The activation of GCN2 by this compound leads to quantifiable changes in the expression and activity of various downstream effector molecules. These changes have been documented in both in vitro cell-based assays and in vivo tumor xenograft models.
| Target/Process | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Viability | MOLM-16 | Various | Potent reduction | [1] |
| GCN2 CRISPR KO | Various | Response reversed | [1] | |
| ISR Markers | HEK 293 (GCN2 WT) | Not Specified | GCN2-dependent increase in ATF4, ASNS, PSAT1 | [1] |
| Protein Synthesis | HEK 293 (GCN2 WT) | Not Specified | Reduced polysome to monosome ratio | [1] |
| HEK 293 (GCN2 KO) | Not Specified | No change in polysome to monosome ratio | [1] | |
| Mitochondrial Respiration & Glycolysis | MOLM-16 | 0.1 µM (16h) | Significant reduction in OCR and glycolysis | [5] |
| Target/Process | Tumor Model | This compound Dosage | Observed Effect | Reference |
| Tumor Growth | MOLM-16 xenograft | 2 mg/kg | Complete tumor eradication | [1] |
| KG-1 xenograft | 1 and 3 mg/kg | 100% Tumor Growth Inhibition (TGI) | [1] | |
| DLD-1 colorectal | 1 and 3 mg/kg | ~78% TGI | [4] | |
| FaDu head and neck | 1 mg/kg | ~33% regression | [4] | |
| ISR Marker Expression (IHC) | KG-1 tumors | 1 and 3 mg/kg | Potent induction of ASNS and PSAT1 | [1] |
| DLD-1 tumors | Not Specified | Potent induction of ASNS, PSAT1, and PUMA | [4] | |
| Metabolomics | AML xenografts | Not Specified | Alterations in metabolites of amino acid metabolism, urea cycle, and oxidative stress | [1] |
| Proteomics | FaDu tumors | 3 mg/kg (4 days) | Reduction in proteins involved in oxidative phosphorylation | [4] |
| Other Targets | Tumors from treated mice | Not Specified | Reduction in HIF1α and HIF2α levels | [4][6] |
| MV4-11 tumors | 3 mg/kg | Reduction in S100A8/A9 levels | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the investigation of this compound's downstream effects.
This protocol outlines the detection of eIF2α phosphorylation at Serine 51, a key indicator of GCN2 activation.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-eIF2α (Ser51) (e.g., 1:1000 dilution) overnight at 4°C.[7][9]
-
Wash with TBST and incubate with HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
This protocol is for the detection of protein expression in formalin-fixed, paraffin-embedded tumor sections.
-
Sample Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin.
-
Dehydrate through a graded series of ethanol (B145695) and embed in paraffin.
-
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.[11]
-
Perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies for ASNS or PSAT1 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop with a DAB substrate and counterstain with hematoxylin.
-
This technique is used to assess the global state of protein synthesis by separating mRNAs based on the number of associated ribosomes.
Caption: Experimental Workflow for Polysome Profiling.
-
Protocol Steps:
-
Treat cells with this compound for the desired time.
-
Add cycloheximide (100 µg/mL) for 5-10 minutes to arrest ribosome translocation.[14][15]
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in a hypotonic lysis buffer.[15]
-
Layer the cytoplasmic lysate onto a 10-50% linear sucrose gradient.[14]
-
Perform ultracentrifugation (e.g., 39,000 rpm for 2 hours at 4°C in an SW41Ti rotor).
-
Fractionate the gradient while continuously monitoring absorbance at 260 nm.[16]
-
Calculate the ratio of the area under the polysome peaks to the monosome peak to quantify changes in global translation.[17]
-
These high-throughput techniques provide a global view of the changes in small molecule metabolites and the proteome in response to this compound.
-
Sample Preparation (Metabolomics):
-
Sample Preparation (Proteomics):
-
Lyse tissue or cells in a buffer containing detergents and protease/phosphatase inhibitors.
-
Reduce and alkylate proteins, followed by in-solution digestion with trypsin.[4]
-
-
LC-MS Analysis:
-
Reconstitute dried extracts in a suitable solvent.
-
Inject samples into a liquid chromatography system (e.g., UPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate molecules based on their physicochemical properties using a suitable column and gradient.[18][20]
-
Acquire data in either positive or negative ionization mode.
-
-
Data Analysis:
-
Process raw data to identify features (peaks) and perform alignment.
-
Identify metabolites or peptides by matching mass-to-charge ratios and fragmentation patterns to spectral libraries.
-
Perform statistical analysis to identify significantly altered molecules and map them to metabolic or signaling pathways.
-
Summary and Future Directions
This compound is a potent activator of the GCN2 kinase, initiating the Integrated Stress Response. This leads to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis and promotes the translation of ATF4. The downstream consequences are multifaceted, including the upregulation of ATF4 target genes involved in amino acid synthesis (ASNS, PSAT1) and apoptosis (PUMA, NOXA), as well as profound effects on cellular metabolism, including reduced mitochondrial respiration and alterations in the urea cycle. Furthermore, this compound treatment has been shown to downregulate key oncogenic factors such as HIF1α and HIF2α.
The data gathered to date strongly support the mechanism of action of this compound and provide a solid rationale for its continued clinical development. Future research should focus on fully elucidating the interplay between these downstream pathways and their contribution to the anti-tumor efficacy of this compound in various cancer types. A deeper understanding of the metabolic reprogramming induced by GCN2 activation may also reveal novel combination strategies to enhance the therapeutic potential of this promising agent.
References
- 1. hibercell.com [hibercell.com]
- 2. biospace.com [biospace.com]
- 3. hibercell.com [hibercell.com]
- 4. hibercell.com [hibercell.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. eIF2α phosphorylation [bio-protocol.org]
- 9. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for IHC | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 15. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS and GC-MS based metabolomics platform for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The GCN2 Activator HC-7366: A Deep Dive into its Modulation of ATF4 and Downstream Gene Expression
For Immediate Release
This technical guide provides an in-depth analysis of HC-7366, a first-in-class, orally bioavailable small molecule activator of General Control Nonderepressible 2 (GCN2) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound, with a specific focus on its effects on Activating Transcription Factor 4 (ATF4) and its downstream target genes.
Introduction
This compound is a potent and selective activator of GCN2, a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR).[1][2][3][4][5] The ISR is a key signaling network that allows cells to adapt to various stress conditions, including amino acid deprivation, by modulating protein synthesis and activating transcriptional programs to restore homeostasis.[1][2][3][4][5] this compound hyperactivates the GCN2 pathway, leading to robust anti-tumor activity in various preclinical cancer models.[1][4] This guide will explore the molecular cascade initiated by this compound, culminating in the modulation of ATF4 and its downstream effectors.
The this compound-Activated GCN2-ATF4 Signaling Pathway
Upon activation by this compound, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, most notably that of ATF4.[4] ATF4 is a transcription factor that, once expressed, translocates to the nucleus and initiates the transcription of a battery of genes involved in amino acid synthesis and transport, as well as pro-apoptotic factors.
References
The Role of HC-7366 in the Amino Acid Sensing Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation. By directly activating GCN2, this compound triggers the Integrated Stress Response (ISR), a cellular signaling network crucial for adaptation to various stresses, including nutrient scarcity. This hyperactivation of the ISR has demonstrated potent anti-tumor effects in a range of preclinical cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction to this compound and the Amino Acid Sensing Pathway
Cancer cells exhibit a high metabolic demand to sustain their rapid proliferation. This often leads to a state of nutrient stress within the tumor microenvironment, including the depletion of amino acids. The GCN2 pathway is a critical component of the cellular amino acid sensing machinery. Under conditions of amino acid starvation, uncharged tRNAs accumulate and bind to the GCN2 kinase, leading to its activation.
Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which has two major consequences: a general attenuation of global protein synthesis to conserve resources, and the preferential translation of specific mRNAs, most notably the activating transcription factor 4 (ATF4).[1] ATF4, in turn, orchestrates the expression of a suite of genes involved in amino acid synthesis and transport, as well as stress-induced apoptosis. While transient activation of the ISR can be pro-survival for cancer cells, sustained or hyperactivation has been shown to induce apoptosis.[1]
This compound is a novel therapeutic agent that directly activates GCN2, bypassing the need for amino acid deprivation.[2] This leads to a robust and sustained activation of the ISR, resulting in significant anti-tumor efficacy in various solid and hematological malignancies.[3]
The this compound Signaling Pathway
The primary mechanism of action of this compound is the direct activation of GCN2 kinase. This initiates a well-defined signaling cascade that culminates in anti-tumor effects. The key steps are outlined below and visualized in the accompanying diagram.
-
GCN2 Activation: this compound directly binds to and activates the GCN2 kinase.
-
eIF2α Phosphorylation: Activated GCN2 phosphorylates eIF2α at Serine 51.
-
Global Translation Inhibition: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.
-
ATF4 Translation: The phosphorylation of eIF2α allows for the preferential translation of ATF4 mRNA.
-
ISR Gene Expression: ATF4 translocates to the nucleus and induces the expression of target genes, including those involved in amino acid metabolism (e.g., ASNS, PSAT1) and apoptosis (e.g., PUMA).
-
Cellular Effects: The culmination of these events leads to reduced cell viability, inhibition of mitochondrial respiration, and alterations in cellular metabolism, ultimately resulting in tumor growth inhibition.[4]
References
HC-7366 Induced Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2][3] By selectively and potently activating GCN2, this compound triggers the Integrated Stress Response (ISR), a cellular signaling pathway that governs the response to various stressors, including amino acid deprivation.[2][4] While transient ISR activation can be pro-survival, the sustained hyperactivation induced by this compound overwhelms cancer cells' adaptive capabilities, leading to the induction of apoptosis.[2][4] Preclinical studies have demonstrated significant single-agent anti-tumor efficacy in a range of solid and hematological malignancies, including colorectal, head and neck, sarcoma, prostate, and acute myeloid leukemia (AML).[5][6] This document provides a comprehensive technical overview of the mechanism of this compound-induced apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: GCN2-Mediated Apoptosis
This compound's primary mechanism of action is the hyperactivation of the GCN2-mediated ISR pathway. This cascade is initiated by the binding of this compound to GCN2, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event has a dual effect on protein synthesis: it globally attenuates translation while selectively upregulating the translation of Activating Transcription Factor 4 (ATF4).[4]
ATF4 is a key transcription factor that, upon its increased expression, translocates to the nucleus and drives the expression of a suite of target genes. These include genes involved in amino acid synthesis and transport (e.g., ASNS and PSAT1), which are often used as biomarkers for GCN2 pathway activation.[5][7] Crucially, in the context of sustained ISR activation by this compound, ATF4 also upregulates the expression of pro-apoptotic proteins, most notably PUMA (p53 Upregulated Modulator of Apoptosis).[5][8] The induction of PUMA is a critical step in tipping the cellular balance towards apoptosis.
Data Presentation
In Vivo Anti-Tumor Efficacy of this compound
The following table summarizes the tumor growth inhibition (TGI) observed in various preclinical cancer models following monotherapy with this compound.
| Cancer Type | Model | Treatment | TGI (%) / Response | Citation |
| Colorectal | LoVo Xenograft | 1 and 3 mg/kg, BID | 94 | [5] |
| Colorectal | DLD-1 Xenograft | 1 and 3 mg/kg, BID | ~78 | [5] |
| Head and Neck | FaDu Xenograft | 1 mg/kg | ~33% regression | [5] |
| Sarcoma | HT1080 Fibrosarcoma | 1 and 3 mg/kg | up to 80 | [5] |
| Prostate | LNCaP Xenograft | < 3 mg/kg | ~61-65 | [5] |
| Prostate | TM00298 PDX | 3 mg/kg | ~70 | [5] |
| Acute Myeloid Leukemia | MOLM-16 Xenograft | 2 mg/kg | Complete Eradication | [6] |
| Acute Myeloid Leukemia | KG-1 Xenograft | 1 and 3 mg/kg | 100 (stasis) | [6] |
| Acute Myeloid Leukemia | Kasumi-1 Xenograft | 3 mg/kg | 73 | [6] |
| Acute Myeloid Leukemia | OCI-AML2 Xenograft | 3 mg/kg | ~38 | [6] |
In Vitro/Ex Vivo Efficacy of this compound in AML
This table presents the 50% effective concentration (EC50) values for this compound in primary AML patient-derived xenograft (PDX) models.
| AML PDX Response Category | Number of Models | EC50 Range (nM) | Citation |
| Sensitive | 11 | < 100 | [6] |
| Moderate | 12 | 100-350 | [6] |
| Resistant | 5 | 924-2253 | [6] |
| No Response | 2 | > 2253 | [6] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the core signaling cascade initiated by this compound, leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow for evaluating the anti-tumor effects of this compound.
Experimental Protocols
Cell Viability Assay (Cell Titer-Glo®)
This protocol is adapted from studies evaluating this compound's effect on tumor cell viability.[6]
-
Cell Seeding: Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C and 5% CO₂.[6]
-
Assay Procedure:
-
Equilibrate the plate and the Cell Titer-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of Cell Titer-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol provides a general framework for detecting changes in protein expression of key players in the this compound-induced apoptotic pathway.
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GCN2, p-eIF2α, ATF4, PUMA, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis and can be applied to cells treated with this compound.
-
Cell Preparation:
-
Culture cells and treat with various concentrations of this compound for the desired duration.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound represents a novel therapeutic strategy that exploits the reliance of cancer cells on stress response pathways for their survival. By hyperactivating the GCN2-mediated Integrated Stress Response, this compound effectively pushes tumor cells beyond their adaptive capacity, leading to programmed cell death. The robust preclinical anti-tumor activity across a spectrum of malignancies underscores the potential of this approach. Further clinical investigation is ongoing to translate these promising preclinical findings into meaningful therapeutic outcomes for patients with advanced cancers.[9][10][11]
References
- 1. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hibercell.com [hibercell.com]
- 3. 5 A Phase 1b, Open-Label, Safety, Tolerability, and Efficacy Study of this compound in Combination with Belzutifan (WELIREGTM) in Patients with Advanced or Metastatic Renal Cell Carcinoma, NCT06234605 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. hibercell.com [hibercell.com]
- 6. hibercell.com [hibercell.com]
- 7. hibercell.com [hibercell.com]
- 8. researchgate.net [researchgate.net]
- 9. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
The Immunomodulatory Landscape of HC-7366: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, a critical component of the Integrated Stress Response (ISR).[1] While its primary development has focused on anti-tumor efficacy, emerging preclinical data have illuminated its significant immunomodulatory activities.[2][3][4] Prolonged or hyperactivation of GCN2 by this compound has demonstrated the ability to reshape the tumor microenvironment from immunosuppressive to one that favors anti-tumor immunity.[3][4] This technical guide provides an in-depth analysis of the immunomodulatory effects of this compound, focusing on its mechanism of action, impact on key immune cell populations, and the experimental basis for these findings.
Core Mechanism of Action: GCN2 Activation and the Integrated Stress Response
This compound functions by directly activating GCN2, a serine/threonine kinase that senses amino acid deprivation and other cellular stresses.[3] GCN2 activation is a central node in the ISR, a signaling network that allows cells to adapt to various stress conditions.[4] In the context of the tumor microenvironment, which is often characterized by nutrient limitations, the ISR can be co-opted by cancer cells for survival. However, the sustained and potent activation of GCN2 by this compound appears to overwhelm this adaptive response in both tumor cells and certain immune cells, leading to apoptosis or functional reprogramming.[3]
The primary downstream effector of GCN2 is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α by activated GCN2 leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor Activating Transcription Factor 4 (ATF4).[5] ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid metabolism, oxidative stress responses, and apoptosis.[4][5] It is this cascade that underpins the immunomodulatory effects of this compound.
Immunomodulatory Effects on Myeloid-Derived Suppressor Cells (MDSCs)
The most extensively documented immunomodulatory effect of this compound is its impact on Myeloid-Derived Suppressor Cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and are potent suppressors of T-cell mediated anti-tumor immunity. Preclinical studies have shown that this compound can effectively counter the immunosuppressive activity of MDSCs.
Quantitative Data on MDSC Modulation
| Parameter | Experimental Model | Treatment | Result | Reference |
| PMN-MDSC Frequency | 4T1 Murine Breast Cancer (Lungs) | This compound | Significantly decreased Ly6G+ PMN-MDSC frequency | [6] |
| PMN-MDSC Frequency | 4T1 Murine Breast Cancer (Spleen) | This compound | Significantly decreased Ly6G+ PMN-MDSC frequency | [6] |
| PMN-MDSC Frequency | 4T1 Murine Breast Cancer (Blood) | This compound | Significantly decreased Ly6G+ PMN-MDSC frequency | [6] |
| PMN-MDSC Activation (CD86) | 4T1 Murine Breast Cancer (Lungs & Spleen) | This compound | Significantly increased expression | [6] |
| PMN-MDSC Activation (MHCII) | 4T1 Murine Breast Cancer (Lungs & Spleen) | This compound | Significantly increased expression | [6] |
| Arginase 1 Expression | In vitro MDSC-T-cell co-culture | This compound | Reduced expression | [6] |
| T-cell Inhibition | In vitro MDSC-T-cell co-culture | This compound | Reduced T-cell inhibition | [6] |
| S100A8/A9 Levels | 4T1 Murine Breast Cancer (CD11b+ cells) | This compound | Significantly reduced | [6] |
Experimental Protocols
In Vivo Murine Model (4T1 Breast Cancer)
-
Tumor Cell Implantation: 4T1 murine breast cancer cells are orthotopically transplanted into the mammary fat pad of female BALB/c mice.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 3mg/kg, twice daily by oral gavage) or vehicle control.
-
Tissue Harvesting: At specified time points, primary tumors, lungs, spleens, and peripheral blood are collected.
-
Flow Cytometry Analysis: Single-cell suspensions are prepared from the harvested tissues. Cells are stained with fluorescently labeled antibodies against myeloid and lymphoid markers (e.g., CD45, CD11b, Ly6G, Ly6C, CD86, MHCII) to identify and quantify MDSC populations and their activation status.
-
Immunohistochemistry (IHC): Tumor and lung tissues are fixed, paraffin-embedded, and sectioned. IHC is performed to detect the expression of ISR markers such as ASNS and PSAT1 to confirm GCN2 pathway activation.
In Vitro MDSC Suppression Assay
-
MDSC Isolation: Bone marrow cells are harvested from mice and cultured with tumor-conditioned media or specific cytokines (e.g., GM-CSF, IL-6) to generate bone marrow-derived MDSCs (BM-MDSCs).
-
T-cell Isolation: Splenic T-cells are isolated from healthy mice and labeled with a proliferation-tracking dye (e.g., CFSE).
-
Co-culture: Labeled T-cells are co-cultured with the generated BM-MDSCs at various ratios in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).
-
This compound Treatment: this compound is added to the co-culture at different concentrations.
-
Proliferation Analysis: After a defined incubation period (e.g., 72 hours), T-cell proliferation is assessed by measuring the dilution of the proliferation-tracking dye using flow cytometry. Reduced proliferation in the presence of MDSCs indicates suppression, and a reversal of this effect by this compound demonstrates its inhibitory activity on MDSC function.
Effects on T-cells and Natural Killer (NK) Cells
By mitigating the suppressive effects of MDSCs, this compound indirectly promotes the activity of cytotoxic immune cells. In the 4T1 murine breast cancer model, treatment with this compound led to a significant increase in T-cell and NK-cell infiltration into the lungs.[6] Furthermore, these infiltrating lymphocytes displayed an activated phenotype, with increased expression of IL-2, Ki67, T-bet, and Granzyme B, indicating enhanced proliferation and cytotoxic potential.[6]
Quantitative Data on T-cell and NK-cell Activation
| Parameter | Experimental Model | Treatment | Result | Reference |
| T-cell Infiltration | 4T1 Murine Breast Cancer (Lungs) | This compound | Significantly increased | [6] |
| NK-cell Infiltration | 4T1 Murine Breast Cancer (Lungs) | This compound | Significantly increased | [6] |
| IL-2 Expression | 4T1 Murine Breast Cancer (Lungs) | This compound | Increased expression | [6] |
| Ki67 Expression | 4T1 Murine Breast Cancer (Lungs) | This compound | Increased expression | [6] |
| T-bet Expression | 4T1 Murine Breast Cancer (Lungs) | This compound | Increased expression | [6] |
| Granzyme B Expression | 4T1 Murine Breast Cancer (Lungs) | This compound | Increased expression | [6] |
Potential for Combination Immunotherapy
The ability of this compound to alleviate myeloid-derived immunosuppression suggests its potential as a valuable component of combination immunotherapy strategies.[7] By reducing the influence of MDSCs, this compound may enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other immunotherapeutic modalities that rely on a robust T-cell response. Clinical trials are currently underway to explore the safety and efficacy of this compound in combination with other anti-cancer agents.[5][8]
Summary and Future Directions
This compound, through its novel mechanism of GCN2 activation, exhibits potent immunomodulatory effects, primarily by targeting and inhibiting the immunosuppressive functions of MDSCs. This leads to a more favorable tumor microenvironment for anti-tumor immunity, characterized by increased infiltration and activation of T-cells and NK cells. While current data are promising, further research is needed to fully elucidate the direct effects of this compound on other immune cell populations, such as dendritic cells and macrophages, and to comprehensively profile the cytokine milieu induced by its activity. The ongoing clinical evaluation of this compound, both as a monotherapy and in combination, will be crucial in translating these preclinical immunomodulatory findings into effective cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hibercell.com [hibercell.com]
- 5. hibercell.com [hibercell.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional Assay to Assess T-cell Inhibitory Properties of Myeloid Derived Suppressor Cells (MDSCs) Isolated from the Tumor Microenvironment of murine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of HC-7366 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HC-7366 is a first-in-class, orally bioavailable, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, a critical regulator of the Integrated Stress Response (ISR).[1][2] Preclinical evidence robustly demonstrates that hyperactivation of the ISR by this compound exerts significant antitumor activity through direct effects on cancer cells and modulation of the tumor microenvironment (TME). This technical guide synthesizes the available data on the multifaceted impact of this compound on the TME, focusing on its metabolic reprogramming, immunomodulatory effects, and inhibition of key survival pathways. Quantitative data from preclinical studies are summarized, and the methodologies of key experiments are detailed to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: GCN2 Activation and the Integrated Stress Response
This compound selectively activates GCN2, one of the four eIF2α kinases that initiate the ISR in response to cellular stress, particularly amino acid deprivation.[3] While transient ISR activation can be a pro-survival mechanism for cancer cells, prolonged hyperactivation by this compound leads to sustained translational repression, cell cycle arrest, and ultimately, apoptosis.[4][5] This on-target activity has been confirmed using GCN2 CRISPR-knockout cells, where the effects of this compound on cell growth and ISR marker induction were abrogated.[6][7] The activation of the GCN2/ISR pathway is consistently evidenced in treated tumors by the increased expression of ATF4 and its downstream target genes, such as ASNS and PSAT1.[6][8]
Impact on the Tumor Microenvironment
This compound orchestrates a multi-pronged assault on the TME, impacting metabolic pathways, hypoxic signaling, and immune cell function.
Metabolic Reprogramming
Multi-omics analyses of tumors treated with this compound have revealed significant alterations in cellular metabolism.[9][10]
-
Amino Acid and Urea (B33335) Cycle Metabolism: Metabolomic profiling shows that this compound alters metabolites involved in amino acid metabolism and the urea cycle.[10]
-
Oxidative Phosphorylation (OXPHOS): Proteomics analysis demonstrates that this compound significantly reduces the levels of proteins involved in oxidative phosphorylation.[9][10] This is further supported by findings that this compound reduces mitochondrial respiration in a GCN2-dependent manner.[2]
-
Glycolysis: In models of Acute Myeloid Leukemia (AML), this compound has been shown to inhibit glycolysis.[6]
Abrogation of Hypoxia and Angiogenesis Signaling
This compound has been shown to reduce the levels of Hypoxia-Inducible Factors 1α and 2α (HIF1α and HIF2α), master regulators of the cellular response to low oxygen that drive tumor progression, angiogenesis, and metastasis.[6][7] Transcriptomic analysis confirms that this compound treatment reduces the activity of HIF-driven transcription.[10] This provides a strong rationale for its combination with HIF-2α inhibitors like belzutifan, where it has shown significant combination benefits in preclinical models of clear cell renal cell carcinoma (ccRCC).[4][11]
Immunomodulatory Effects
This compound demonstrates significant immunomodulatory activity, shifting the TME from an immunosuppressive to an immune-active state.
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): In the 4T1 murine breast cancer model, this compound treatment led to a greater than 70% reduction in splenomegaly and significantly decreased the frequency of Ly6G+ polymorphonuclear MDSCs (PMN-MDSCs) in both the lungs and spleen.
-
Enhanced Immune Cell Activation: The same study revealed that this compound treatment increased the expression of activation markers CD86 and MHCII on MDSCs. Furthermore, it led to increased T-cell infiltration, activation, and proliferation within the tumor.
-
Inhibition of Immunosuppressive Myeloid Cells: this compound has been noted to inhibit HIF expression in immunosuppressive myeloid cells, including macrophages, suggesting a mechanism for overcoming myeloid-mediated immune suppression.[4]
Quantitative Data from Preclinical Studies
The anti-tumor efficacy of this compound, both as a monotherapy and in combination, has been quantified across a range of preclinical models.
Table 1: Monotherapy Tumor Growth Inhibition (TGI)
| Cancer Model | TGI (%) / Effect | Dosage (mg/kg) |
| Colorectal Cancer (LoVo) | 94% | 1 and 3 |
| Colorectal Cancer (DLD-1) | ~78% | 1 and 3 |
| Fibrosarcoma (HT1080) | 80% | 1 and 3 |
| Head and Neck (FaDu) | ~33% Regression | 1 |
| Prostate Cancer (LNCaP) | ~61-65% | < 3 |
| AML (MOLM-16) | 100% Complete Response | 2 |
| AML (KG-1) | 100% TGI | 1 and 3 |
Table 2: Combination Therapy Efficacy
| Cancer Model | Combination Agent | This compound Dose (mg/kg) | TGI (%) / Effect |
| Colorectal | DC101 (anti-VEGFR2) | 3 | ~76% |
| Colorectal | 5-Fluorouracil | 3 | ~88% (Tumor Stasis) |
| ccRCC (A-498) | Belzutifan (1 mg/kg) | 0.5-1 | 90% |
| ccRCC (786-O) | Belzutifan (1 mg/kg) | 0.5-1 | 3-fold increase in CR |
| AML (MV4-11) | Venetoclax | 3 | 26% Tumor Regression |
Table 3: Impact on Immune Metrics in 4T1 Murine Breast Cancer Model
| Metric | Effect |
| Lung Metastases | ~75% Reduction |
| Splenomegaly | >70% Reduction |
| Ly6G+ PMN-MDSC Frequency | Significantly Decreased in Lungs & Spleen |
| T-Cell Infiltration | Significantly Increased |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, this section outlines the key methodologies employed in the preclinical evaluation of this compound's impact on the TME.
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.
-
Methodology:
-
Human cancer cell lines (e.g., DLD-1, LoVo, HT1080, FaDu, MOLM-16) or patient-derived xenograft (PDX) fragments were implanted subcutaneously into immunocompromised mice.[2][9]
-
Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally, typically twice daily.[6] Combination agents were administered as per their standard protocols.
-
Tumor volumes were measured regularly to determine tumor growth inhibition (TGI).
-
At the end of the study, tumors were harvested for further analysis, such as immunohistochemistry, proteomics, and metabolomics.[6]
-
Immunohistochemistry (IHC)
-
Objective: To visualize and quantify the expression of specific proteins within the tumor tissue.
-
Methodology:
-
Harvested tumors were fixed, paraffin-embedded, and sectioned.
-
Sections were stained with antibodies against target proteins, such as ASNS, PSAT1, and PUMA, to confirm ISR activation.[6]
-
Stained slides were imaged, and the intensity or percentage of positive cells was quantified to compare treatment and control groups.
-
Multi-Omics Analysis (Proteomics and Metabolomics)
-
Objective: To obtain a global, unbiased view of the changes in protein and metabolite levels in tumors following this compound treatment.
-
Methodology:
-
Tumors from treated and control animals were harvested and snap-frozen.[6]
-
For proteomics, proteins were extracted, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For metabolomics, metabolites were extracted and analyzed by mass spectrometry.[2][10]
-
Data were processed to identify and quantify proteins and metabolites that were significantly altered between treatment and control groups.
-
CRISPR-Cas9 Knockout Studies
-
Objective: To confirm that the anti-tumor effects of this compound are dependent on its target, GCN2.
-
Methodology:
-
GCN2 was knocked out in cancer cell lines using CRISPR-Cas9 gene-editing technology.[2][6]
-
Both wild-type (WT) and GCN2-knockout (KO) cells were treated with this compound.
-
Cell viability, protein synthesis, and induction of ISR markers were measured to compare the effects of this compound in the presence and absence of GCN2.[2]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates GCN2, initiating the ISR and impacting the TME.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound's effect on the TME in vivo.
Logical Relationship of TME Effects
Caption: this compound's integrated effects on the TME lead to anti-tumor activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. hibercell.com [hibercell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hibercell.com [hibercell.com]
- 5. masspec.scripps.edu [masspec.scripps.edu]
- 6. hibercell.com [hibercell.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HiberCell Announces Recent Publication and Poster Presentations for its Novel GCN2 Activator, this compound - BioSpace [biospace.com]
- 10. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 11. 5 A Phase 1b, Open-Label, Safety, Tolerability, and Efficacy Study of this compound in Combination with Belzutifan (WELIREGTM) in Patients with Advanced or Metastatic Renal Cell Carcinoma, NCT06234605 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of HC-7366: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2] GCN2 is a critical sensor of amino acid deprivation and a key component of the Integrated Stress Response (ISR), a cellular pathway that allows cells to adapt to various stress conditions.[1][2] In the tumor microenvironment, the ISR is often hijacked by cancer cells to promote survival.[3] this compound induces hyperactivation of the GCN2 pathway, leading to potent antitumor and immunomodulatory activity in a variety of preclinical solid and hematological malignancy models.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and pharmacodynamic data. Detailed experimental methodologies for key studies are also provided to support further research and development.
Mechanism of Action
This compound functions as a potent and selective activator of GCN2 kinase.[2] Activation of GCN2 by this compound initiates a signaling cascade known as the Integrated Stress Response (ISR).[1][3] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the translation of Activating Transcription Factor 4 (ATF4).[4] ATF4 is a master regulator of stress-responsive genes, and its downstream targets mediate the antitumor effects of this compound.[1][5]
Key downstream effects of this compound-mediated GCN2 activation include:
-
Induction of pro-apoptotic proteins: Increased expression of PUMA, a key mediator of apoptosis.[1][5]
-
Modulation of hypoxia-inducible factors: Reduction in the levels of HIF1α and HIF2α, which are critical for tumor cell survival in hypoxic environments.[1][5]
-
Metabolic reprogramming: Alteration of metabolites involved in amino acid metabolism, oxidative stress, the urea (B33335) cycle, and pyrimidine (B1678525) biosynthesis. Proteomics analyses have also shown a significant reduction in proteins involved in oxidative phosphorylation.[1][5]
-
Induction of ATF4 target genes: Upregulation of genes such as ASNS (Asparagine Synthetase) and PSAT1 (Phosphoserine Aminotransferase 1), which are involved in amino acid biosynthesis and serve as pharmacodynamic markers of GCN2 activation.[1][5]
The antitumor activity of this compound has been shown to be GCN2-dependent, as confirmed by studies using GCN2 CRISPR-knockout cells where the effects on cell growth and ISR markers were reversed.[1][5]
In Vitro Pharmacology
In vitro studies have demonstrated the on-target activity of this compound. A key finding is its GCN2-inhibitory activity with an IC50 value of less than 0.05 μM.[6] In cell-based assays, this compound has been shown to reduce cell viability in a GCN2-dependent manner.[5]
In Vivo Pharmacology
This compound has demonstrated significant single-agent and combination antitumor efficacy in a broad range of preclinical cancer models.
Solid Tumor Models
This compound has shown robust tumor growth inhibition (TGI) and regressions in various solid tumor xenograft models.[1][5]
| Tumor Model | Cancer Type | Treatment | Efficacy | Reference |
| LoVo | Colorectal | 1 and 3 mg/kg, BID | 94% TGI | [5] |
| DLD-1 | Colorectal | 1 and 3 mg/kg, BID | ~78% TGI | [5] |
| HT1080 | Fibrosarcoma | 1 and 3 mg/kg, BID | up to 80% TGI | [5] |
| FaDu | Head and Neck | 1 mg/kg, BID | ~33% regression | [5] |
| LNCaP | Prostate | < 3 mg/kg, BID | ~61-65% TGI | [5] |
| TM00298 | Prostate (PDX) | 3 mg/kg, BID | ~70% TGI | [5] |
Hematological Malignancy Models
In models of acute myeloid leukemia (AML), this compound has demonstrated profound single-agent activity, including complete responses.[4]
| Tumor Model | Cancer Type | Treatment | Efficacy | Reference |
| MOLM-16 | AML | 2 mg/kg, BID | Complete eradication | [4] |
| KG-1 | AML | 1 and 3 mg/kg, BID | 100% TGI (tumor stasis) | [4] |
| Kasumi-1 | AML | 3 mg/kg, BID | 73% TGI | [4] |
| OCI-AML2 | AML | 3 mg/kg, BID | ~38% TGI | [4] |
Combination Studies
This compound has shown significant combination benefit with various standard-of-care agents.[1][5]
| Tumor Model | Cancer Type | Combination Agent | Efficacy of Combination | Reference |
| Colorectal | Colorectal | DC101 (anti-VEGFR2) | Significant benefit | [1][5] |
| Colorectal | Colorectal | 5-fluorouracil | Significant benefit | [1][5] |
| Colorectal | Colorectal | Alpelisib (PI3Kα inhibitor) | Significant benefit | [1][5] |
| Colorectal | Colorectal | Trametinib (MEK1/2 inhibitor) | Significant benefit | [1][5] |
| MV4-11 | AML | Venetoclax | 26% tumor regression | [7] |
Pharmacokinetics and ADME
The optimization of a series of GCN2 activators led to the development of this compound with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and robust in vivo exposure in both rats and mice.[8][9] Detailed quantitative pharmacokinetic parameters are available in the supporting information of the primary publication on the discovery of this compound.[8]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are described in the supporting information of "Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator" in the Journal of Medicinal Chemistry.[8] An overview of the key experimental methodologies is provided below.
In Vitro Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., colorectal, head and neck, AML) and their corresponding GCN2 CRISPR-knockout counterparts are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 or 96 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo®.
-
Luminescence is measured to determine the number of viable cells.
-
Data is normalized to vehicle-treated controls to calculate percentage viability.
-
Western Blot Analysis for ISR Markers
-
Objective: To confirm the activation of the GCN2/ISR pathway by this compound.
-
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against key ISR markers (e.g., p-eIF2α, ATF4, ASNS, PSAT1, PUMA) and a loading control (e.g., β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at specified doses and schedules (e.g., twice daily, BID).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., IHC, western blot, metabolomics).
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Immunohistochemistry (IHC) for Pharmacodynamic Markers
-
Objective: To assess the in-tumor activation of the ISR pathway.
-
Methodology:
-
Tumor tissues from in vivo studies are fixed in formalin and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed.
-
Sections are incubated with primary antibodies against pharmacodynamic markers (e.g., ASNS, PSAT1, PUMA, Ki67).
-
A secondary antibody and detection system are used to visualize the target proteins.
-
Slides are counterstained, dehydrated, and mounted.
-
Staining intensity and the percentage of positive cells are quantified.
-
Summary and Future Directions
This compound is a potent and selective GCN2 activator with a compelling preclinical profile. It demonstrates robust single-agent and combination antitumor activity across a wide range of solid and hematological cancer models. Its mechanism of action, centered on the hyperactivation of the Integrated Stress Response, offers a novel therapeutic strategy for cancers that have co-opted this pathway for survival. The favorable ADME properties of this compound have enabled its advancement into clinical trials.[1][2] Further research will focus on elucidating the full potential of this compound in various cancer types, identifying predictive biomarkers of response, and exploring novel combination strategies.
References
- 1. hibercell.com [hibercell.com]
- 2. HiberCell Announces Recent Publication and Poster Presentations for its Novel GCN2 Activator, this compound - BioSpace [biospace.com]
- 3. FDA Grants Fast Track to HiberCell's this compound for Relapsed/Refractory AML [synapse.patsnap.com]
- 4. hibercell.com [hibercell.com]
- 5. hibercell.com [hibercell.com]
- 6. Page Not Found - ASCO [asco.org]
- 7. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
HC-7366: A Deep Dive into its Selectivity for GCN2 Over PERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable small molecule activator of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR). The ISR is a key signaling network that allows cells to adapt to various stress conditions, including amino acid deprivation. While cancer cells can exploit the ISR for survival, prolonged hyperactivation of this pathway can lead to apoptosis. This compound has demonstrated potent antitumor activity by hyperactivating the GCN2 pathway. A critical aspect of its therapeutic potential lies in its selectivity for GCN2 over other kinases, particularly the closely related Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), another key regulator of the ISR. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: this compound Kinase Selectivity Profile
The selectivity of this compound for GCN2 over PERK is a crucial attribute, minimizing off-target effects and ensuring a targeted mechanism of action. The following table summarizes the quantitative data from biochemical assays that delineate this selectivity.
| Kinase | This compound AC50 (nM) |
| GCN2 | 16 |
| PERK | >10,000 |
AC50 (Activator Concentration 50) is the concentration of an activator that elicits a response halfway between the baseline and maximum response.
Experimental Protocols: Biochemical Kinase Assay
The selectivity of this compound was determined using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescent tracer to the kinase of interest.
Materials:
-
Recombinant human GCN2 and PERK kinases
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Methodology:
-
Compound Preparation: A serial dilution of this compound was prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: The respective kinases (GCN2 or PERK) and the Eu-anti-Tag antibody were diluted in the assay buffer to the optimized concentrations.
-
Assay Assembly:
-
To each well of a 384-well plate, the test compound (this compound) at various concentrations was added.
-
The kinase/antibody mixture was then added to each well.
-
The fluorescently labeled kinase tracer was added to initiate the binding reaction.
-
-
Incubation: The plate was incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal was measured using a plate reader capable of detecting the emission from both the europium donor and the Alexa Fluor™ 647 acceptor fluorophores. The ratio of the acceptor to donor emission was calculated.
-
Data Analysis: The AC50 values were determined by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow Visualization
To visually represent the biological context and experimental design, the following diagrams were generated using the DOT language for Graphviz.
PERK Signaling Pathway
This diagram illustrates the canonical PERK signaling pathway, which is activated by endoplasmic reticulum (ER) stress.
IRE1α Signaling Pathway
This diagram outlines the IRE1α signaling pathway, another key branch of the Unfolded Protein Response (UPR).
Experimental Workflow for Kinase Selectivity Assay
This diagram provides a visual representation of the key steps involved in determining the kinase selectivity of this compound.
Conclusion
The data and methodologies presented in this technical guide unequivocally demonstrate the high selectivity of this compound for GCN2 over PERK. This selectivity is a key feature of the molecule, suggesting a targeted mechanism of action with a reduced potential for off-target effects related to PERK inhibition. This in-depth understanding of the selectivity profile is critical for the continued development of this compound as a promising therapeutic agent in oncology and other diseases where the GCN2 pathway plays a significant role.
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of HC-7366, a GCN2 Kinase Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2][3][4][5] GCN2 is a critical sensor of amino acid deprivation that, upon activation, initiates the Integrated Stress Response (ISR).[2][6][7] The ISR is a key cellular signaling pathway that allows cells to adapt to various stress conditions. However, prolonged or hyperactivation of the ISR can lead to apoptosis (programmed cell death).[6][7] this compound leverages this by potently activating GCN2, leading to robust anti-tumor activity in various preclinical cancer models.[4][8][9] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action: GCN2-Mediated Integrated Stress Response
This compound directly activates GCN2 kinase, which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces global protein synthesis while selectively increasing the translation of activating transcription factor 4 (ATF4).[7][8] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as pro-apoptotic proteins like PUMA.[8][9] The on-target activity of this compound can be confirmed using GCN2 knockout cells, where the effects of the compound are reversed.[8][9]
Data Presentation
Table 1: In Vitro Cell Viability of this compound in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
| Response Category | EC50 Range (nM) | Number of PDX Models |
| Sensitive Responders | < 100 | 11 |
| Moderate Responders | 100 - 350 | 12 |
| Resistant Responders | 924 - 2253 | 5 |
| No Response | - | 2 |
| Data from an ex vivo screen assessing cell viability via CellTiter-Glo® after 6 days of treatment.[8] |
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is for determining the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
Cancer cell line of interest (e.g., MOLM-16, KG-1)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO2).[8]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[10][12]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Western Blot Analysis of ISR Markers
This protocol is to detect the induction of key ISR proteins (p-eIF2α, ATF4, ASNS, PSAT1) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Cell culture dishes (6-well or 10 cm)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-ASNS, anti-PSAT1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Note on GCN2 Inhibitor Terminology: Some resources may refer to this compound with an IC50 value, which is typically associated with inhibitors.[3][13] This can be confusing. It is important to note that the overwhelming body of evidence demonstrates that this compound functions as a GCN2 activator, leading to the downstream effects described.[4][7][8][9] The "IC50" value may refer to a specific binding assay format or be a mischaracterization. Verification of its activating properties should be performed by assessing the downstream markers of GCN2 activation, such as increased p-eIF2α and ATF4 expression.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. An In Vitro System to Study Mammalian GCN2 Regulation | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. hibercell.com [hibercell.com]
- 8. hibercell.com [hibercell.com]
- 9. hibercell.com [hibercell.com]
- 10. ulab360.com [ulab360.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. A cell-based chemical-genetic screen for amino acid stress response inhibitors reveals torins reverse stress kinase GCN2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining HC-7366 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable small molecule that selectively activates the General Control Nonderepressible 2 (GCN2) kinase.[1][2][3] GCN2 is a critical sensor of metabolic stress, particularly amino acid deprivation, and a key initiator of the Integrated Stress Response (ISR).[4][5] Activation of the ISR by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein synthesis while promoting the translation of specific mRNAs, such as the activating transcription factor 4 (ATF4).[1][6] Prolonged activation of the ATF4 pathway can induce apoptosis and inhibit cell proliferation, making GCN2 activation a promising therapeutic strategy in oncology.[5][7]
These application notes provide a comprehensive overview of standard cell-based assays to evaluate the efficacy of this compound in cancer cell lines. Detailed protocols for assessing cell viability, apoptosis, and cell cycle arrest are provided, along with methods to confirm the on-target activity of this compound by measuring the induction of ISR pathway biomarkers.
Mechanism of Action: The GCN2/ISR Pathway
This compound activates GCN2, initiating a signaling cascade that ultimately impacts cell fate. Understanding this pathway is crucial for designing and interpreting efficacy studies.
References
- 1. hibercell.com [hibercell.com]
- 2. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 3. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hibercell.com [hibercell.com]
- 5. hibercell.com [hibercell.com]
- 6. hibercell.com [hibercell.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: HC-7366 Colorectal Cancer Xenograft Model
These application notes provide a detailed experimental design and protocols for evaluating the in vivo efficacy of HC-7366, a potent and selective activator of the General Control Nonderepressible 2 (GCN2) kinase, in a colorectal cancer xenograft model.
1. Introduction
This compound is a first-in-class small molecule activator of GCN2, a key regulator of the Integrated Stress Response (ISR).[1][2] The ISR is a cellular signaling network that allows cells to adapt to various stress conditions, including amino acid deprivation.[3] While transient activation of the ISR can be pro-survival, prolonged or hyper-activation has been shown to induce apoptosis in cancer cells.[3] this compound leverages this by hyper-activating the ISR, leading to anti-tumor activity.[3] Preclinical studies have demonstrated the efficacy of this compound in various solid tumor and hematological malignancy models, both as a monotherapy and in combination with standard-of-care agents.[2][4][5]
This document outlines the essential procedures for establishing a subcutaneous colorectal cancer xenograft model and for assessing the anti-tumor activity of this compound.
2. Experimental Design
2.1. Objective
To evaluate the in vivo anti-tumor efficacy of this compound as a single agent in a human colorectal cancer cell line-derived xenograft (CDX) model.
2.2. Cell Line Selection
The DLD-1 human colorectal adenocarcinoma cell line is recommended for this study. This compound has shown significant tumor growth inhibition in a DLD-1 xenograft model.[4]
2.3. Animal Model
Immunocompromised mice, such as athymic nude (nu/nu) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™), are suitable hosts for establishing xenografts.[6]
2.4. Experimental Groups
A minimum of two groups are required for a basic efficacy study:
| Group | Treatment | Dose | Route of Administration | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Twice Daily (BID) | 8-10 |
| 2 | This compound | 3 mg/kg | Oral (p.o.) | Twice Daily (BID) | 8-10 |
Note: The selection of dose and schedule is based on previously reported efficacious regimens for this compound in xenograft models.[4]
2.5. Study Endpoints
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Body weight changes.
-
Clinical observations (monitoring for signs of toxicity).
-
Tumor and plasma concentrations of this compound (optional, for pharmacokinetic/pharmacodynamic analysis).
-
Biomarker analysis of tumor tissue (e.g., ISR pathway activation markers).
-
3. Experimental Protocols
3.1. Cell Culture
-
Cell Line: DLD-1 (ATCC® CCL-221™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 2-3 days to maintain exponential growth.
3.2. Tumor Implantation
-
Harvest DLD-1 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject 5 x 106 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
3.3. Tumor Monitoring and Treatment Initiation
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Begin treatment according to the experimental design.
3.4. In Vivo Efficacy Assessment
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor animals daily for any clinical signs of toxicity.
-
The study should be terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or at a specified time point.
4. Data Presentation
Table 1: Summary of Anticipated Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| This compound (3 mg/kg) | 264 ± 50 | 78 |
Note: This data is hypothetical and based on previously reported results for the DLD-1 model.[4]
Table 2: Summary of Anticipated Body Weight Data
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 20 | Percent Change in Body Weight (%) |
| Vehicle Control | 22.5 ± 1.0 | 24.0 ± 1.2 | +6.7 |
| This compound (3 mg/kg) | 22.3 ± 0.9 | 21.8 ± 1.1 | -2.2 |
Note: This data is hypothetical. This compound has been reported to be well-tolerated.[7]
5. Visualizations
5.1. Signaling Pathway
Caption: GCN2 signaling pathway activated by this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for the this compound xenograft study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound inhibits venetoclax resistance mechanisms in models of AML | BioWorld [bioworld.com]
- 3. hibercell.com [hibercell.com]
- 4. hibercell.com [hibercell.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Cancer Cell Line Efficacy Studies [jax.org]
- 7. hibercell.com [hibercell.com]
Application Notes and Protocols for In Vivo Studies with HC-7366
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and formulation of HC-7366 for in vivo studies. This compound is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the Integrated Stress Response (ISR).[1][2][3][4][5][6][7][8][9]
Mechanism of Action
This compound activates the GCN2 kinase, which senses amino acid deprivation and other cellular stresses.[10][11] Prolonged or hyperactivation of GCN2 by this compound has been shown to exert anti-tumor and immunomodulatory effects.[7][9] Activation of GCN2 leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), resulting in a global reduction of protein synthesis and the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[11][12] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, such as Asparagine Synthetase (ASNS) and Phosphoserine Aminotransferase 1 (PSAT1), as well as pro-apoptotic proteins like PUMA.[3][4]
Signaling Pathway Diagram
Caption: this compound activates GCN2, leading to the Integrated Stress Response.
In Vivo Dosing and Efficacy Summary
This compound has demonstrated significant anti-tumor efficacy as a single agent in various preclinical cancer models.[4] All treatments in the studies cited below were administered orally (via gavage) twice daily.[3]
| Cancer Model | Dose (mg/kg) | Efficacy (% Tumor Growth Inhibition or Regression) | Reference |
| Colorectal (LoVo) | 1, 3 | 94% TGI | [4] |
| Colorectal (DLD-1) | 1, 3 | 78% TGI | [4] |
| Fibrosarcoma (HT1080) | 1, 3 | 80% TGI | [4] |
| Head and Neck (FaDu) | 1 | ~33% Regression | [4] |
| Prostate (LNCaP) | <3 | 61-65% TGI | [4] |
| Acute Myeloid Leukemia (MOLM-16) | 2 | Complete Eradication | [3] |
| Acute Myeloid Leukemia (KG-1) | 1, 3 | 100% TGI | [3] |
| Acute Myeloid Leukemia (Kasumi-1) | 3 | 73% TGI | [3] |
| Acute Myeloid Leukemia (OCI-AML2) | 3 | 38% TGI | [3] |
Formulation Protocol for Oral Administration
While the specific vehicle used in the published preclinical studies is not consistently detailed, a general-purpose formulation for oral gavage of hydrophobic small molecules can be prepared as a suspension. Note: It is recommended to perform a small-scale formulation test to ensure the stability and homogeneity of the suspension.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Equipment:
-
Analytical balance
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for improved suspension)
-
Calibrated pipettes
-
Sterile conical tubes
Protocol:
-
Prepare the Vehicle:
-
In a sterile container, add 0.1% (v/v) of Tween 80 to the required volume of sterile water.
-
Slowly add 0.5% (w/v) of CMC to the Tween 80 solution while continuously stirring with a magnetic stirrer. To avoid clumping, add the CMC powder gradually.
-
Stir the solution until the CMC is fully dissolved and the vehicle is clear and uniform. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume of the formulation. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.
-
If the particle size of the this compound powder is large, gently grind it to a fine powder using a mortar and pestle.
-
In a sterile conical tube, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure a homogenous suspension.
-
If available, use a homogenizer to further reduce particle size and improve the uniformity of the suspension.
-
-
Storage and Handling:
-
Store the prepared suspension at 2-8°C and protect it from light.
-
Before each use, thoroughly vortex or stir the suspension to ensure uniform distribution of this compound.
-
The stability of the suspension should be determined, but it is recommended to prepare it fresh, ideally on the day of use.
-
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft efficacy study.
Materials and Reagents:
-
Tumor cells of interest (e.g., MOLM-16, KG-1)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Oral gavage needles
-
Anesthesia and euthanasia reagents
-
Tissue collection and preservation reagents (e.g., formalin, liquid nitrogen)
Protocol Steps:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and resuspend in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control orally via gavage at the desired dose and schedule (e.g., 1-3 mg/kg, twice daily).
-
Ensure the suspension is well-mixed before each administration.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size, or at a fixed time point.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals and harvest the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis of pharmacodynamic markers such as ASNS and PSAT1.[3]
-
Another portion can be snap-frozen in liquid nitrogen for other molecular analyses.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hibercell.com [hibercell.com]
- 4. hibercell.com [hibercell.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. hibercell.com [hibercell.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. HiberCell Initiates its Phase 1a/b Clinical Trial of this compound in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 9. onclive.com [onclive.com]
- 10. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]
- 11. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Validation of HC-7366 Target, GCN2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2][3][4] GCN2 is a critical sensor of amino acid deprivation and a key component of the Integrated Stress Response (ISR) pathway.[5][6][7][8] Activation of the ISR is an adaptive signaling cascade that allows cells to respond to various stress conditions.[7][9] While transient ISR activation can promote cell survival, prolonged activation can induce apoptosis, a mechanism that can be leveraged for anti-cancer therapy.[7][9] this compound has demonstrated potent antitumor activity in various preclinical solid tumor and hematologic malignancy models, both as a monotherapy and in combination with standard-of-care agents.[6][7][9][10] Its mechanism of action involves the hyperactivation of the GCN2 pathway, leading to downstream effects such as the induction of activating transcription factor 4 (ATF4) and its target genes.[7][9][10]
This application note provides a detailed protocol for the validation of this compound's target engagement and pharmacodynamic effects in preclinical tumor tissues using immunohistochemistry (IHC). The protocol focuses on the detection of key biomarkers in the GCN2 signaling pathway, including the downstream target ATF4 and a proliferation marker, Ki67, to assess the biological response to this compound treatment.
GCN2 Signaling Pathway
Under conditions of amino acid starvation or treatment with GCN2 activators like this compound, GCN2 kinase is activated. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, including that of ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as pro-apoptotic proteins, while also impacting cell proliferation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. hibercell.com [hibercell.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. hibercell.com [hibercell.com]
- 10. ashpublications.org [ashpublications.org]
Measuring Integrated Stress Response (ISR) Activation After HC-7366 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2] GCN2 is a critical sensor of amino acid deprivation and other cellular stresses, and its activation is a key initiation point for the Integrated Stress Response (ISR).[3][4] The ISR is an adaptive signaling pathway that allows cells to cope with various stress conditions by transiently reducing global protein synthesis while promoting the translation of specific stress-related mRNAs, such as the transcription factor ATF4.[5][6]
Prolonged activation or hyperactivation of the ISR, as induced by this compound, can lead to anti-tumor effects, including the induction of apoptosis.[5][7] Therefore, accurately measuring the activation of the ISR pathway is crucial for evaluating the mechanism of action and efficacy of this compound in preclinical and clinical research.
These application notes provide detailed protocols for quantifying the activation of the ISR in response to this compound treatment, focusing on key downstream markers: the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the expression of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP).
This compound Mechanism of Action and the ISR Pathway
This compound selectively activates GCN2, which then phosphorylates eIF2α at Serine 51.[8][9] This phosphorylation event inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.[9] Paradoxically, this state allows for the preferential translation of ATF4 mRNA.[6] ATF4, in turn, transcriptionally upregulates genes involved in amino acid synthesis, stress response, and, under prolonged stress, apoptosis, including CHOP.[7][10]
Caption: this compound activates GCN2, leading to ISR induction.
Quantitative Data Summary
The following tables summarize data from preclinical studies investigating the effects of this compound. These data can serve as a reference for expected outcomes in similar experimental setups.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Duration | Key Findings | Reference |
| MOLM-16 (AML) | Cell Viability (CTG) | 72-96 hours | Potent reduction in viability | [11] |
| FaDu (Head and Neck) | Cell Viability (CTG) | 72-96 hours | Potent reduction in viability | [12] |
| Primary AML PDX models | Cell Viability (CTG) | 6 days | Remarkable decrease in cell proliferation | [11] |
| HEK 293 (GCN2 WT vs KO) | Polysome Profiling | Not Specified | Reduced polysome to monosome ratio in WT cells | [11] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Duration | Efficacy | Reference |
| Colorectal (DLD-1) | 1 and 3 mg/kg, twice daily | 14 days | ~78% Tumor Growth Inhibition (TGI) | [12] |
| Head and Neck (FaDu) | 1 mg/kg, twice daily | Not Specified | ~33% Tumor Regression | [12] |
| Fibrosarcoma (HT1080) | 1 and 3 mg/kg, twice daily | Not Specified | Up to 80% TGI | [12] |
| AML (MOLM-16) | 2 mg/kg, twice daily | Not Specified | 100% Complete Response | [11] |
| AML (KG-1) | 1 and 3 mg/kg, twice daily | 27 days | 100% TGI | [11] |
Table 3: Pharmacodynamic Marker Modulation by this compound
| Cancer Model | Marker | Method | Dosing | Change | Reference |
| DLD-1 Tumors | ASNS, PSAT1, PUMA | IHC | 0.3, 1, 3 mg/kg | Potent induction | [12] |
| LoVo Tumors | ASNS, PUMA | IHC | Not Specified | Significant induction | [12] |
| KG-1 Tumors | ASNS, PSAT1 | IHC | 1 and 3 mg/kg | Potent induction | [11] |
| MOLM-16 Cells | ATF4, ASNS, PSAT1 | JESS (Protein) | Various | GCN2-dependent increase at 24h | [11] |
| 4T1 Tumors | ASNS, PSAT1, ATF4 | JESS (Protein) | 3 mg/kg | Increased expression |
Experimental Protocols
The following are detailed protocols for measuring ISR activation via Western Blot and quantitative PCR (qPCR).
Experimental Workflow Overview
Caption: Workflow for measuring ISR activation after this compound treatment.
Protocol 1: Western Blot for p-eIF2α and ATF4
This protocol is designed to detect the phosphorylation of eIF2α and changes in total ATF4 protein levels.
1. Materials
-
Cell Lines: MOLM-16, KG-1, FaDu, DLD-1, or other relevant cancer cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. It is critical to include phosphatase inhibitors to preserve the phosphorylation status of eIF2α.
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Add Freshly Before Use: Protease inhibitor cocktail, PhosSTOP™ (Roche) or similar phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).
-
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-ATF4
-
Mouse or Rabbit anti-eIF2α (for total protein control)
-
Mouse anti-β-Actin or anti-GAPDH (for loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Other Reagents: PBS, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels (10-12%), PVDF membrane, 5% BSA in TBST for blocking, ECL substrate.
2. Procedure
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 80-90% confluency at the time of harvest. Allow cells to adhere overnight (for adherent cells). Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 4, 8, 16, 24 hours). A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (with freshly added inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 10-12% polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-eIF2α at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and visualize the signal.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total eIF2α and a loading control like β-Actin.
Protocol 2: qPCR for ATF4 and CHOP mRNA
This protocol measures the transcriptional upregulation of ATF4 and its target gene CHOP.
1. Materials
-
Treated Cells: From Protocol 1, Step 1.
-
RNA Extraction Kit: (e.g., RNeasy Kit, Qiagen)
-
cDNA Synthesis Kit: (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR Master Mix: (e.g., SYBR Green Master Mix)
-
Primers: Forward and reverse primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
2. Procedure
-
RNA Extraction: Harvest cells after this compound treatment and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well. Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling: Perform the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target genes (ATF4, CHOP) to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure the activation of the Integrated Stress Response following treatment with the GCN2 activator this compound. Consistent and reproducible measurement of ISR markers is essential for understanding the compound's mechanism of action and for the development of novel cancer therapeutics targeting this critical cellular pathway.
References
- 1. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-eIF2 alpha (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hibercell.com [hibercell.com]
- 11. hibercell.com [hibercell.com]
- 12. hibercell.com [hibercell.com]
Application Notes and Protocols for Metabolomics Studies with HC-7366 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable activator of the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[1][2][3][4][5] Activation of GCN2 triggers the Integrated Stress Response (ISR), a cellular signaling pathway that can lead to apoptosis in cancer cells, making this compound a promising anti-tumor therapeutic.[2][6][7][8] Metabolomics studies of this compound have revealed significant alterations in key metabolic pathways, providing insight into its mechanism of action and potential biomarkers of response.[2][6][7][9] This document provides detailed application notes and protocols for conducting metabolomics studies with this compound treatment.
Mechanism of Action
This compound activates GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis while selectively increasing the translation of activating transcription factor 4 (ATF4).[2] ATF4, in turn, upregulates genes involved in amino acid synthesis, transport, and stress response.[2][7] Prolonged activation of the ISR by this compound can overwhelm the cell's adaptive capacity, leading to apoptosis.[6][7]
Application Notes
Metabolomic analysis of tumor models treated with this compound has demonstrated significant changes in several key metabolic pathways. These alterations are consistent with the activation of the ISR and provide a deeper understanding of the drug's anti-tumor effects.
Key Metabolic Pathways Affected by this compound:
-
Amino Acid Metabolism: this compound treatment leads to significant elevation in the levels of most amino acids in tumor tissues. However, some amino acids, such as aspartate and cysteine, have been observed to decrease.[2]
-
Urea (B33335) Cycle: Alterations in metabolites associated with the urea cycle have been noted, suggesting a broader impact on nitrogen metabolism.[2][6][7][9]
-
Oxidative Stress: Changes in metabolites linked to oxidative stress are also a key feature of the this compound metabolic profile.[2][6][7][9]
-
Pyrimidine (B1678525) Biosynthesis: this compound has been shown to affect the levels of metabolites involved in pyrimidine biosynthesis.[6]
-
Glycolysis and TCA Cycle: In acute myeloid leukemia (AML) xenograft models, this compound has been found to significantly alter metabolites associated with glycolysis and the TCA cycle.[10]
-
Oxidative Phosphorylation: Proteomics analysis has complemented metabolomics data, showing a significant reduction in proteins involved in oxidative phosphorylation.[6]
These metabolic changes underscore the profound impact of this compound on tumor cell bioenergetics and metabolism, contributing to its anti-cancer activity.
Data Presentation
The following tables summarize the quantitative changes in metabolite levels observed in MOLM-16 AML xenograft tumors treated with this compound for 4 days. The data is normalized to the vehicle control group.
Table 1: Changes in Amino Acid Levels with this compound Treatment
| Metabolite | 0.3 mg/kg this compound (Fold Change) | 1 mg/kg this compound (Fold Change) | 3 mg/kg this compound (Fold Change) |
| Alanine | ~1.5 | ~2.0 | ~2.2 |
| Arginine | ~1.8 | ~2.5 | ~2.8 |
| Asparagine | ~1.2 | ~1.5 | ~1.7 |
| Aspartate | ~0.8 | ~0.6 | ~0.5 |
| Cysteine | ~0.7 | ~0.5 | ~0.4 |
| Glutamate | ~1.3 | ~1.6 | ~1.8 |
| Glutamine | ~1.4 | ~1.8 | ~2.0 |
| Glycine | ~1.6 | ~2.2 | ~2.5 |
| Histidine | ~1.7 | ~2.4 | ~2.7 |
| Isoleucine | ~1.9 | ~2.8 | ~3.2 |
| Leucine | ~2.0 | ~2.9 | ~3.3 |
| Lysine | ~1.8 | ~2.6 | ~3.0 |
| Methionine | ~1.5 | ~2.1 | ~2.4 |
| Phenylalanine | ~1.6 | ~2.3 | ~2.6 |
| Proline | ~1.7 | ~2.5 | ~2.9 |
| Serine | ~1.4 | ~1.9 | ~2.1 |
| Threonine | ~1.6 | ~2.3 | ~2.7 |
| Tryptophan | ~1.3 | ~1.7 | ~1.9 |
| Tyrosine | ~1.5 | ~2.0 | ~2.3 |
| Valine | ~1.8 | ~2.7 | ~3.1 |
Data extracted and estimated from graphical representations in a HiberCell poster.[2]
Table 2: Changes in Urea Cycle and Oxidative Stress-Related Metabolites with this compound Treatment
| Metabolite | 0.3 mg/kg this compound (Fold Change) | 1 mg/kg this compound (Fold Change) | 3 mg/kg this compound (Fold Change) |
| Urea Cycle | |||
| Ornithine | ~1.5 | ~2.0 | ~2.3 |
| Citrulline | ~1.4 | ~1.8 | ~2.1 |
| Argininosuccinate | ~1.2 | ~1.6 | ~1.9 |
| Oxidative Stress | |||
| Glutathione (GSH) | ~0.8 | ~0.6 | ~0.5 |
| Oxidized Glutathione (GSSG) | ~1.3 | ~1.7 | ~2.0 |
| Cysteine-Glutathione Disulfide | ~1.2 | ~1.5 | ~1.8 |
Data extracted and estimated from graphical representations in a HiberCell poster.[2]
Experimental Protocols
The following are detailed protocols for conducting a metabolomics study on tumor xenografts treated with this compound. These protocols are based on standard untargeted metabolomics workflows and should be adapted to the specific experimental setup.
Protocol 1: Animal Dosing and Tumor Tissue Collection
-
Animal Model: Use an appropriate tumor xenograft model (e.g., colorectal, AML) established in immunocompromised mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups (e.g., 1 mg/kg, 3 mg/kg).
-
Dosing: Administer this compound or vehicle orally, twice daily, for the specified duration (e.g., 4 days).
-
Tumor Collection: At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Quenching: Immediately clamp-freeze the excised tumors in liquid nitrogen to halt metabolic activity.
-
Storage: Store the frozen tumor samples at -80°C until further processing.
Protocol 2: Metabolite Extraction from Tumor Tissue
-
Sample Preparation: Weigh the frozen tumor tissue (~20-50 mg) in a pre-chilled tube.
-
Homogenization: Add ice-cold 80% methanol (B129727) (v/v) containing internal standards. Homogenize the tissue using a bead beater or a similar device.
-
Extraction: Incubate the homogenate at -20°C for 1 hour to allow for protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
Protocol 3: Untargeted Metabolomics using LC-MS
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).
-
Chromatography:
-
Column: Use a HILIC column for polar metabolites and a C18 column for non-polar metabolites.
-
Mobile Phases: Use appropriate mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient: Apply a suitable gradient to separate the metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Scan Range: Set a mass-to-charge ratio (m/z) scan range of 50-1000.
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
-
-
Quality Control: Inject a pooled quality control (QC) sample at regular intervals throughout the analytical run to monitor instrument performance.
Protocol 4: Data Analysis
-
Data Processing: Use software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and integration.
-
Statistical Analysis:
-
Perform univariate analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites.
-
Use multivariate analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to visualize the separation between groups and identify metabolites driving the separation.
-
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolite databases (e.g., METLIN, HMDB, KEGG).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway through GCN2 activation.
Experimental Workflow for Metabolomics
Caption: Experimental workflow for this compound metabolomics.
References
- 1. Untargeted Metabolomics Analysis Process - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. hibercell.com [hibercell.com]
- 3. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localized metabolomic gradients in patient-derived xenograft models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Untargeted Metabolomics Analysis Workflows - MetwareBio [metwarebio.com]
- 7. hibercell.com [hibercell.com]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. untargeted-metabolomics-workflow.netlify.app [untargeted-metabolomics-workflow.netlify.app]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Transcriptomic Profiling of Tumors Following HC-7366 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-7366 is a first-in-class, orally bioavailable, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2][3][4][5] GCN2 is a critical sensor of amino acid deprivation and a key component of the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions.[6][7] While transient ISR activation can be pro-survival, prolonged hyperactivation by this compound has been shown to induce apoptosis and exert potent anti-tumor activity across a range of solid and hematological malignancies.[6][7][8] This document provides a comprehensive overview of the transcriptomic changes induced by this compound in tumors, along with detailed protocols for performing transcriptomic and other relevant multi-omic analyses.
Mechanism of Action of this compound
This compound directly activates GCN2, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[7] This event globally attenuates protein synthesis while selectively promoting the translation of specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[6][7] ATF4, in turn, orchestrates a broad transcriptional program aimed at restoring cellular homeostasis. However, sustained activation of this pathway by this compound leads to anti-tumor effects through various mechanisms, including the induction of pro-apoptotic proteins and the downregulation of key oncogenic pathways.[6][8]
Key Transcriptomic Effects of this compound
Transcriptomic profiling of tumors from preclinical models treated with this compound has revealed a distinct and consistent gene expression signature. These changes underscore the compound's on-target activity and provide insights into its anti-tumor efficacy.
Upregulated Genes and Pathways:
-
Integrated Stress Response (ISR) Markers: A hallmark of this compound activity is the robust induction of ATF4 and its downstream target genes, including asparagine synthetase (ASNS) and phosphoserine aminotransferase 1 (PSAT1).[3][6][8][9]
-
Pro-apoptotic Factors: Increased mRNA and protein levels of pro-apoptotic proteins such as PUMA and NOXA are observed, contributing to tumor cell death.[6][8]
-
JUN Transcriptional Activity: Enhanced transcriptional activity of JUN, a component of the AP-1 transcription factor, is also noted, consistent with ISR activation.[6][9]
Downregulated Genes and Pathways:
-
Hypoxia-Inducible Factor (HIF) Signaling: this compound treatment leads to a reduction in the activity of HIF1α and HIF2α-driven transcription.[6][9]
-
E2F1-driven Transcription: The activity of the E2F1 transcription factor, which is critical for cell cycle progression, is significantly reduced.[6][9]
-
Cell Cycle Progression: Consistent with the inhibition of E2F1, the expression of genes involved in the metaphase-to-anaphase transition is decreased, leading to reduced cell proliferation as evidenced by lower Ki67 staining.[6]
-
Oxidative Phosphorylation: Proteomic analyses have confirmed a significant reduction in proteins involved in oxidative phosphorylation.[6][9]
Quantitative Data Summary
The anti-tumor efficacy of this compound has been demonstrated across a variety of preclinical cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Efficacy of Single-Agent this compound in Solid Tumor Models
| Cancer Type | Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI%) / Regression | Citation |
| Colorectal | LoVo | 1 and 3 | 94% TGI | [6] |
| Colorectal | DLD-1 | 1 and 3 | ~78% TGI | [6] |
| Head and Neck | FaDu | 1 | ~33% Regression | [6] |
| Sarcoma | HT1080 | 1 and 3 | up to 80% TGI | [6] |
| Prostate | LNCaP | < 3 | ~61-65% TGI | [6] |
| Prostate | TM00298 (PDX) | 3 | ~70% TGI | [6] |
Table 2: In Vivo Efficacy of Single-Agent this compound in Acute Myeloid Leukemia (AML) Models
| AML Model | TP53 Status | Treatment Dose (mg/kg) | Efficacy | Citation |
| MOLM-16 | Mutated | 2 | 100% Complete Response | [3][8][10][11][12] |
| KG-1 | Mutated | 1 and 3 | 100% Tumor Growth Inhibition | [3][8][10][11][12] |
| Kasumi-1 | - | 3 | 73% TGI | [12] |
| OCI-AML2 | - | 3 | 38% TGI | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow for multi-omic profiling.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the transcriptomic and multi-omic profiling of tumors after this compound treatment. These are standardized protocols and may require optimization for specific tumor models and experimental conditions.
Protocol 1: RNA Extraction from Tumor Tissue
Objective: To isolate high-quality total RNA from fresh-frozen tumor tissue for downstream transcriptomic analysis.
Materials:
-
Fresh-frozen tumor tissue (~20-30 mg)
-
TRIzol reagent or similar lysis buffer
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., bead-based or rotor-stator)
-
Microcentrifuge and nuclease-free tubes
Procedure:
-
Homogenize the tumor tissue in 1 mL of TRIzol reagent using a homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially. Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA in an appropriate volume of nuclease-free water (e.g., 20-50 µL) by passing the solution up and down with a pipette.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
Protocol 2: Transcriptomic Data Analysis Pipeline
Objective: To process raw RNA-sequencing data to identify differentially expressed genes and perform pathway analysis.
Procedure:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC to check for base quality, GC content, and adapter contamination.
-
Read Trimming: If necessary, trim low-quality bases and adapter sequences using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human or mouse) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between this compound-treated and vehicle control groups.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Use the list of differentially expressed genes to perform pathway analysis using databases like KEGG, Gene Ontology (GO), or Reactome. GSEA can be performed using software from the Broad Institute to identify enriched pathways among the ranked list of all genes.
-
Transcription Factor Activity Analysis: Infer the activity of transcription factors like ATF4, HIF, and E2F1 by analyzing the expression changes of their known target genes.
Protocol 3: Immunohistochemistry (IHC) for ISR Markers
Objective: To detect the protein expression of ISR markers (e.g., ASNS, PSAT1) in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (e.g., anti-ASNS, anti-PSAT1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100% 2x 2 min, 95% 1x 2 min, 70% 1x 2 min), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in boiling antigen retrieval buffer for 10-20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating sections with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides with PBS (3x 5 min). Apply DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Rinse with distilled water. Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium.
-
Imaging: Analyze the slides using a bright-field microscope.
Conclusion
This compound represents a novel therapeutic strategy that leverages the hyperactivation of the GCN2/ISR pathway to induce anti-tumor effects. Transcriptomic profiling is a powerful tool to confirm the mechanism of action of this compound in preclinical and clinical settings, providing valuable pharmacodynamic biomarkers and insights into its efficacy. The protocols outlined in this document provide a framework for researchers to conduct comprehensive multi-omic analyses to further investigate the therapeutic potential of this compound and other GCN2 activators.
References
- 1. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysy.com [sysy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Assessing the impact of transcriptomics data analysis pipelines on downstream functional enrichment results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. mcgill.ca [mcgill.ca]
- 12. BestProtocols: IHC FFPE Tissue High pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Utilizing GCN2 CRISPR-Knockout Cells to Validate the On-Target Activity of HC-7366
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Control Nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a critical role in the cellular response to amino acid deprivation and other stresses. As a key component of the Integrated Stress Response (ISR), GCN2 activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). The GCN2 signaling pathway is implicated in various physiological and pathological processes, including cancer, making it an attractive target for therapeutic intervention.
HC-7366 is a first-in-class, orally bioavailable small molecule activator of GCN2.[1] Its development as a potential anti-cancer therapeutic necessitates rigorous validation of its on-target activity. The use of CRISPR-Cas9 technology to generate GCN2 knockout (KO) cell lines provides a powerful tool to unequivocally demonstrate that the cellular effects of this compound are mediated through its intended target.[2][3] These application notes provide detailed protocols for utilizing GCN2 CRISPR-KO cells to investigate the mechanism of action of this compound.
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to validate the GCN2-dependent activity of this compound.
Table 1: Effect of this compound on Cell Viability in Wild-Type (WT) and GCN2 Knockout (KO) Cells
| Cell Line | Genotype | Treatment | EC50 (nM) |
| MOLM-16 | WT | This compound | Potent Reduction |
| MOLM-16 | GCN2 KO | This compound | Response Reversed |
| HEK293 | WT | This compound | TBD |
| HEK293 | GCN2 KO | This compound | TBD |
TBD: To be determined by experimentation. Data from literature indicates a potent reduction in viability in WT cells that is reversed in GCN2 KO cells.[4]
Table 2: Induction of Integrated Stress Response (ISR) Markers by this compound
| Cell Line | Genotype | Treatment (this compound) | ATF4 Protein Expression (Fold Change vs. Vehicle) | ASNS Protein Expression (Fold Change vs. Vehicle) | PSAT1 Protein Expression (Fold Change vs. Vehicle) |
| HEK293 | WT | 0.01 µM | GCN2-dependent increase | GCN2-dependent increase | GCN2-dependent increase |
| HEK293 | GCN2 KO | 0.01 µM | No significant change | No significant change | No significant change |
| HEK293 | WT | 0.1 µM | GCN2-dependent increase | GCN2-dependent increase | GCN2-dependent increase |
| HEK293 | GCN2 KO | 0.1 µM | No significant change | No significant change | No significant change |
Data from literature indicates a GCN2-dependent increase in ATF4 and ASNS protein expression at concentrations of 0.01 and 0.1 µM this compound.[2]
Table 3: Effect of this compound on Cellular Metabolism in WT and GCN2 KO Cells
| Cell Line | Genotype | Treatment | Parameter | Observation |
| MOLM-16 | WT | This compound | Mitochondrial Respiration | Reduced |
| MOLM-16 | GCN2 KO | This compound | Mitochondrial Respiration | No significant change |
| Various | WT | This compound | Amino Acid Metabolism | Altered |
| Various | GCN2 KO | This compound | Amino Acid Metabolism | No significant change |
| Various | WT | This compound | Oxidative Phosphorylation | Reduced |
| Various | GCN2 KO | This compound | Oxidative Phosphorylation | No significant change |
Literature suggests that this compound reduces mitochondrial respiration and alters amino acid metabolism in a GCN2-dependent manner.[2][4]
Mandatory Visualizations
Caption: GCN2 signaling pathway activated by this compound.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
Generation of GCN2 CRISPR-Knockout Cell Lines
This protocol outlines the general steps for creating a GCN2 knockout cell line using CRISPR-Cas9 technology.[5][6]
Materials:
-
Wild-type cells of interest (e.g., HEK293, MOLM-16)
-
Lentiviral or plasmid-based CRISPR-Cas9 system with a selectable marker (e.g., puromycin (B1679871) resistance)
-
GCN2-specific single guide RNAs (sgRNAs) - design and validate at least two independent sgRNAs targeting an early exon of the GCN2 gene.
-
Scrambled or non-targeting sgRNA control
-
Transfection reagent or electroporation system
-
Cell culture medium and supplements
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Antibodies for Western blot validation (GCN2, β-actin)
Protocol:
-
sgRNA Design: Design sgRNAs targeting the GCN2 gene using a publicly available tool (e.g., CHOPCHOP). Select sgRNAs with high predicted efficiency and low off-target scores.
-
Vector Construction: Clone the designed sgRNAs into the CRISPR-Cas9 vector according to the manufacturer's instructions.
-
Transfection/Transduction: Transfect or transduce the wild-type cells with the GCN2-targeting or control CRISPR-Cas9 vectors.
-
Selection: 24-48 hours post-transfection/transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: After selection, perform limiting dilution or use a fluorescence-activated cell sorter (FACS) to isolate single cells into 96-well plates.
-
Expansion of Clones: Expand the single-cell clones into larger cultures.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the sgRNA target site.
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation and premature stop codon in the GCN2 gene.
-
Western Blot Validation: Confirm the absence of GCN2 protein expression in the knockout clones by Western blotting. Use a validated GCN2 antibody and a loading control (e.g., β-actin).
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of WT and GCN2 KO cells.[4]
Materials:
-
WT and GCN2 KO cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed WT and GCN2 KO cells into 96-well plates at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).[4]
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
For MTT: Add MTT reagent to each well, incubate, and then add a solubilizing agent before measuring absorbance.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the EC50 values for each cell line.
Western Blot Analysis of ISR Markers
This protocol details the detection of key proteins in the GCN2 signaling pathway by Western blotting.
Materials:
-
WT and GCN2 KO cells
-
This compound stock solution and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GCN2, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-ASNS, anti-PSAT1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat WT and GCN2 KO cells with this compound (e.g., 0.01 and 0.1 µM) or vehicle for a specified time (e.g., 24 hours).[4] Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).
RT-qPCR Analysis of ISR Target Gene Expression
This protocol is for measuring the mRNA levels of ATF4 target genes.
Materials:
-
WT and GCN2 KO cells
-
This compound stock solution and vehicle control
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for human ATF4, ASNS, PSAT1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat WT and GCN2 KO cells as described for the Western blot protocol. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Metabolomic Analysis
This protocol provides a general workflow for analyzing metabolic changes induced by this compound.
Materials:
-
WT and GCN2 KO cells
-
This compound stock solution and vehicle control
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Treatment and Metabolite Extraction: Treat WT and GCN2 KO cells with this compound or vehicle. Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extracts to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using an appropriate LC-MS method for the metabolites of interest (e.g., amino acids, TCA cycle intermediates).
-
Data Analysis: Process the raw data to identify and quantify the metabolites. Compare the metabolite profiles of this compound-treated cells to vehicle-treated cells in both WT and GCN2 KO backgrounds to identify GCN2-dependent metabolic alterations.
Conclusion
The use of GCN2 CRISPR-knockout cells is an indispensable tool for validating the on-target activity of GCN2 activators like this compound. The protocols and expected outcomes described in these application notes provide a comprehensive framework for researchers to confirm the mechanism of action of such compounds, a critical step in their preclinical and clinical development. The GCN2-dependent effects of this compound on cell viability, ISR induction, and cellular metabolism underscore its potential as a targeted therapeutic agent.
References
Troubleshooting & Optimization
HC-7366 solubility and preparation for in vitro use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vitro use of HC-7366, a potent and selective activator of the General Control Nonderepressible 2 (GCN2) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class activator of GCN2 kinase. GCN2 is a crucial sensor of amino acid deprivation and other cellular stresses. Upon activation by this compound, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response genes, most notably Activating Transcription Factor 4 (ATF4). This cascade is known as the Integrated Stress Response (ISR), and its prolonged activation can lead to apoptosis in cancer cells. The on-target activity of this compound can be confirmed using GCN2 CRISPR-knockout cells, where the effects on cell viability and ISR induction are reversed.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is reported to be insoluble in water and ethanol. For in vitro experiments, it is strongly recommended to first prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. For example, a stock solution of 10 mM can be prepared. Gentle warming to 37-60°C and sonication can aid in complete dissolution. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.
Q4: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the Medium: Add the this compound/DMSO stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Gradual Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed medium to reach the final desired concentration.
-
Rapid Mixing: Add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 31.25 | 61.41 | Ultrasonic and warming to 60°C may be required. Use anhydrous DMSO. |
| DMSO | 100 | 196.5 | Use fresh, moisture-free DMSO. |
| Water | Insoluble | Insoluble | Not recommended as a primary solvent. |
| Ethanol | Insoluble | Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 508.89 g/mol ), weigh out 5.09 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it to 37°C for 10-15 minutes, followed by vortexing.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format for adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background luminescence measurement. Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) to allow cells to attach and resume growth (typically overnight).
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., ≤ 0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2][3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Plot the cell viability (as a percentage of the vehicle control) against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: this compound activates the GCN2 signaling pathway, a key component of the ISR.
Caption: A typical experimental workflow for assessing this compound's effect on cell viability.
References
Optimizing HC-7366 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HC-7366 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule that acts as an activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2][3][4] GCN2 is a crucial sensor of metabolic stress, particularly amino acid deprivation.[5] By activating GCN2, this compound initiates the Integrated Stress Response (ISR), a cellular signaling pathway.[6][7] Prolonged activation of the ISR can lead to apoptosis (programmed cell death) in cancer cells, demonstrating its anti-tumor potential.[6][7]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a variety of solid tumor and hematological malignancy models, including:
-
Colorectal cancer[6]
-
Head and neck cancer[6]
-
Sarcoma[6]
-
Prostate cancer[6]
-
Renal Cell Carcinoma (RCC)[9]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[4][10] For in vitro use, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a 10 mM stock solution can be prepared. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[10] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: What is a good starting concentration range for this compound in cell culture?
A4: Based on published data, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. For example, concentrations of 0.01 µM and 0.1 µM have been shown to activate the ISR pathway in FaDu cells.[6] To determine the optimal concentration for your specific cell line and experimental endpoint, it is essential to perform a dose-response experiment. A suggested starting range for a dose-response curve could be from 1 nM to 10 µM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Unexpected Cytotoxicity | Cell line is highly sensitive to ISR activation. | Perform a dose-response experiment starting with a lower concentration range (e.g., 0.1 nM to 1 µM). Reduce the treatment duration. Ensure the DMSO concentration in the final culture medium is non-toxic (typically <0.1%). |
| No Observable Effect on Cell Viability or Proliferation | Concentration is too low. Cell line is resistant to this compound. Insufficient treatment duration. | Increase the concentration of this compound. A wider dose-response range up to 50 µM may be necessary for some cell lines. Extend the treatment duration (e.g., from 24h to 48h or 72h). Confirm GCN2 expression in your cell line, as the effects of this compound are GCN2-dependent.[6] |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. Inconsistent this compound concentration due to improper storage or dilution. Passage number of cells is too high, leading to phenotypic drift. | Ensure a consistent cell seeding density and confluency across all experiments. Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Use cells within a consistent and low passage number range. |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound at the tested concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells. Pre-warm the cell culture medium before adding the this compound working solution. Mix thoroughly after adding the compound to the medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard colorimetric viability assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range for the 1X final concentrations is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for your chosen cell viability assay.
-
For MTT assay: Add MTT reagent to each well, incubate, and then add solubilization solution.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the cell viability (%) against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of ISR Pathway Activation
This protocol describes how to assess the activation of the Integrated Stress Response (ISR) pathway by measuring the protein levels of ATF4 and its downstream target ASNS.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ATF4, ASNS, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.01 µM and 0.1 µM) and a vehicle control for a specified time (e.g., 24 hours).[6]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Visualizations
Caption: this compound activates the GCN2 signaling pathway.
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. hibercell.com [hibercell.com]
- 3. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. hibercell.com [hibercell.com]
- 6. hibercell.com [hibercell.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. 5 A Phase 1b, Open-Label, Safety, Tolerability, and Efficacy Study of this compound in Combination with Belzutifan (WELIREGTM) in Patients with Advanced or Metastatic Renal Cell Carcinoma, NCT06234605 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hibercell.com [hibercell.com]
HC-7366 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of HC-7366, a potent and selective GCN2 kinase activator. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
This compound Stability and Storage Conditions
Proper storage and handling are paramount to maintaining the quality and stability of this compound for reliable experimental outcomes. Below is a summary of the recommended storage conditions for this compound in both solid form and in solution.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage, protect from light and moisture. | |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use for short-term storage and aliquot to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of this compound Stability by Stability-Indicating HPLC Method
This protocol describes a general method for conducting forced degradation studies and routine stability testing of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate the intact this compound from its potential degradation products.
1. Materials and Equipment:
-
This compound (solid)
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers/ovens
-
Photostability chamber
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and to establish the specificity of the analytical method.
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to dry heat at 70°C for 48 hours. Also, expose the stock solution to heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Analyze the stressed samples by HPLC.
-
Identify the peak corresponding to intact this compound.
-
Quantify the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Mandatory Visualizations
GCN2 Signaling Pathway Activated by this compound
Caption: GCN2 signaling pathway activated by this compound under cellular stress.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in a research setting.
FAQs
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ensure you are using anhydrous, high-purity DMSO to minimize degradation.
-
-
Q2: Why is it important to aliquot stock solutions?
-
A2: Aliquoting stock solutions into smaller, single-use volumes is critical to avoid repeated freeze-thaw cycles. These cycles can lead to the degradation of the compound and the introduction of moisture, which can compromise its stability.
-
-
Q3: Can I store my diluted working solutions of this compound?
-
A3: It is highly recommended to prepare fresh working solutions from a frozen stock solution immediately before each experiment. The stability of highly diluted aqueous solutions of this compound over extended periods has not been fully characterized and may be significantly lower than that of concentrated stock solutions.
-
-
Q4: I observed precipitation in my stock solution after thawing. What should I do?
-
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before use. If precipitation persists, it may indicate that the storage concentration is too high.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected activity in assays. | 1. Compound Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Inaccurate Concentration: Errors in weighing or dilution can lead to incorrect final concentrations. | 1. Use a fresh aliquot of a properly stored stock solution. If the problem persists, consider preparing a new stock solution from the solid compound. 2. Verify the calibration of your analytical balance and review your dilution calculations and pipetting technique. |
| Change in the color of the solid compound or solution. | Chemical Degradation: A visible change in color is often an indicator of chemical degradation, potentially due to oxidation or other reactions. | Do not use the compound. Discard the discolored material and use a fresh, properly stored batch of this compound. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Formation of Degradation Products: The appearance of new peaks that were not present in the initial analysis indicates the formation of degradation products. | Analyze the degradation products to understand the degradation pathway. Re-evaluate your storage and handling procedures to minimize degradation. Consider performing forced degradation studies to proactively identify potential degradants. |
| Poor solubility when preparing aqueous working solutions. | Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent effects and precipitation. Consider using a formulation aid like a surfactant, but validate its compatibility with your assay. |
HC-7366 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for HC-7366, a first-in-class, selective, and potent small-molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. This resource is intended for researchers, scientists, and drug development professionals to address potential issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and potent activator of GCN2 kinase, a critical sensor of metabolic stress, particularly amino acid deprivation.[1][2] Activation of GCN2 is a key event in the Integrated Stress Response (ISR). Prolonged or hyperactivation of GCN2 by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn suppresses global protein synthesis and induces the translation of specific stress-related mRNAs, such as ATF4. This cascade of events can result in cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: I am observing unexpected effects in my experiment. Could these be due to off-target activities of this compound?
A2: While this compound is designed to be a selective GCN2 activator, it is essential to consider several factors when unexpected results occur:
-
On-Target, Downstream Effects: Many observed effects of this compound are direct consequences of GCN2 activation and the subsequent ISR pathway. These include modulation of metabolic pathways such as glycolysis and oxidative phosphorylation, and reduction in the levels of proteins like HIF1α and HIF2α.[4] These are considered on-target effects, but their manifestation can be complex and context-dependent.
-
Selectivity Profile: this compound was specifically optimized for selectivity over PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase), another kinase in the ISR pathway.[5] While comprehensive data from broad kinase screening panels are not publicly available, this selectivity against a closely related kinase is a key design feature.
-
Cellular Context: The cellular response to GCN2 activation can vary significantly between different cell lines and tumor types. The genetic background, metabolic state, and dependency on specific amino acids can all influence the outcome of this compound treatment.
Q3: My cells are showing resistance to another kinase inhibitor in my experiment. Could this compound be interfering?
A3: This is an important consideration. Interestingly, some targeted kinase inhibitors, such as certain BRAF and ErbB inhibitors, have been shown to cause off-target activation of GCN2. This means that in some contexts, the GCN2 pathway may already be activated by another compound in your experiment. If you are using this compound in combination with other kinase inhibitors, it is crucial to establish a baseline of GCN2 activation for each compound individually to interpret the results of the combination treatment accurately.
Q4: Are there any known adverse events associated with this compound in clinical trials?
A4: this compound is currently being evaluated in Phase 1 clinical trials for solid tumors and acute myeloid leukemia (NCT05121948, NCT06234605).[6][7] The primary objectives of these trials include assessing the safety and tolerability of this compound. While data on specific adverse events are being collected, detailed results are not yet publicly available. The maximum tolerated dose was determined to be 75 mg in a Phase 1a study in patients with solid tumors.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell viability despite this compound treatment | Insufficient GCN2 activation. | Confirm GCN2 expression in your cell model. Verify the potency of your this compound stock. Increase the concentration of this compound in a dose-response experiment. |
| Cell line is resistant to GCN2-mediated apoptosis. | Assess downstream markers of GCN2 activation (e.g., phospho-eIF2α, ATF4) to confirm pathway engagement. Consider using a positive control cell line known to be sensitive to this compound. | |
| Unexpected changes in metabolic assays (e.g., glycolysis, OXPHOS) | On-target effect of GCN2 activation. | This is an expected downstream consequence of GCN2 activation.[4] Correlate metabolic changes with markers of ISR activation to confirm the mechanism. |
| Variable results between experimental replicates | Inconsistent cell culture conditions (e.g., amino acid levels in media). | Standardize cell culture conditions, paying close attention to media formulation and passage number. GCN2 is a sensor of amino acid deprivation, so fluctuations can impact results. |
| Issues with this compound solubility or stability in media. | Prepare fresh dilutions of this compound for each experiment. Refer to the manufacturer's instructions for optimal solvent and storage conditions. | |
| Discrepancies in combination therapy experiments | Off-target GCN2 activation by the combination partner. | As discussed in the FAQs, test each drug individually for its effect on GCN2 activation (e.g., by measuring phospho-eIF2α) before performing combination studies. |
Quantitative Data Summary
While a comprehensive public dataset on the kinase selectivity of this compound is not available, its selectivity against the closely related ISR kinase PERK has been a key focus during its development.[5] For context, the table below illustrates the kind of selectivity profile determined for a different ISR kinase modulator, HC-5404 (a PERK inhibitor), against other ISR kinases.
Table 1: Biochemical Selectivity of the PERK Inhibitor HC-5404
| Kinase | IC50 | Fold Selectivity vs. PERK |
| PERK | 1 nM | - |
| GCN2 | 2,170 nM | >2000-fold |
| HRI | 2,960 nM | >2000-fold |
| PKR | >10,000 nM | >10,000-fold |
| Data for HC-5404, a PERK inhibitor, is presented for illustrative purposes to show a typical ISR kinase selectivity panel.[8] |
Experimental Protocols
Protocol 1: Assessment of GCN2 Pathway Activation in Cell Culture
This protocol describes a general method to determine if this compound is activating the GCN2 pathway in your experimental cell line.
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, or 24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Phospho-GCN2 (Thr899)
-
Total GCN2
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
A loading control (e.g., β-actin or GAPDH).
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: An increase in the ratio of phosphorylated to total protein for GCN2 and eIF2α, and an increase in ATF4 levels, indicates GCN2 pathway activation.
Protocol 2: Cell-Free Biochemical Assay for Kinase Selectivity (Illustrative)
This protocol outlines a typical in vitro assay to determine the selectivity of a compound against different kinases, based on methodologies for similar compounds.
-
Reagents: Recombinant human kinases (e.g., GCN2, PERK, HRI, PKR), ATP, and a suitable substrate (e.g., a fluorescently labeled peptide derived from eIF2α).
-
Assay Preparation: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the substrate used (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase. Selectivity is calculated as the ratio of IC50 values for off-target kinases to the on-target kinase.
Visualizations
Caption: On-target signaling pathway of this compound via GCN2 activation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. 5 A Phase 1b, Open-Label, Safety, Tolerability, and Efficacy Study of this compound in Combination with Belzutifan (WELIREGTM) in Patients with Advanced or Metastatic Renal Cell Carcinoma, NCT06234605 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HC-7366 Monotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential resistance to HC-7366 monotherapy in preclinical and clinical research settings.
Troubleshooting Guide: Investigating Reduced Sensitivity to this compound
This guide is designed for researchers who observe a diminished or complete loss of response to this compound in their experimental models.
Question: My cancer cell line/xenograft model, previously sensitive to this compound, is now showing signs of resistance (e.g., resumed proliferation, reduced apoptosis). How can I investigate the mechanism of resistance?
Answer:
A step-by-step approach can help elucidate the potential mechanisms of acquired resistance to this compound. We recommend the following experimental workflow:
Phase 1: Confirmation of Target Engagement and Pathway Activation
The first step is to confirm that this compound is still engaging its target, GCN2, and activating the Integrated Stress Response (ISR) pathway in the resistant cells.
-
Hypothesis 1: Loss of GCN2-mediated ISR activation. Resistance may arise from alterations in the GCN2 signaling pathway.
-
Experiment: Compare the parental (sensitive) and resistant cell lines. Treat both with this compound and assess the ISR pathway activation.
-
Primary Endpoint: Measure the phosphorylation of eIF2α (the direct substrate of GCN2) and the expression of downstream ISR markers such as ATF4, ASNS, and PSAT1 via Western blot or qPCR.[1][2]
-
Expected Outcome (Sensitive Cells): Robust induction of p-eIF2α, ATF4, ASNS, and PSAT1 upon this compound treatment.
-
Possible Outcome (Resistant Cells):
-
No induction of ISR markers: This suggests a defect in the GCN2 pathway. Proceed to investigate GCN2 itself.
-
Induction of ISR markers is still observed: This indicates the resistance mechanism is downstream or independent of GCN2 activation. Proceed to Phase 2.
-
Phase 2: Investigating the GCN2 Pathway Integrity
If ISR activation is blunted in resistant cells, investigate the components of the GCN2 pathway.
-
Hypothesis 2a: GCN2 loss or mutation. The most direct mechanism of resistance would be the loss of GCN2 expression or mutations that prevent this compound binding or kinase activation.
-
Experiment:
-
GCN2 Expression: Measure GCN2 protein levels in sensitive and resistant cells by Western blot.
-
GCN2 Sequencing: Sequence the EIF2AK4 gene (encoding GCN2) in resistant cells to identify potential mutations in the kinase or drug-binding domain.
-
-
Hypothesis 2b: Upregulation of GCN2 negative regulators. Cells may upregulate phosphatases that dephosphorylate p-eIF2α, counteracting GCN2 activation.
-
Experiment: Assess the expression and activity of eIF2α phosphatases, such as GADD34 (PPP1R15A).
Phase 3: Exploring Downstream or Parallel Resistance Mechanisms
If the GCN2 pathway remains inducible by this compound in resistant cells, the resistance mechanism likely lies elsewhere.
-
Hypothesis 3: Metabolic Reprogramming. this compound is known to reduce mitochondrial respiration and alter cellular metabolism.[2] Resistant cells may have adapted their metabolic profile to survive ISR activation.
-
Experiment: Perform metabolic profiling (e.g., Seahorse XF analysis to measure OCR and ECAR, metabolomics) on sensitive and resistant cells treated with this compound.
-
Hypothesis 4: Upregulation of Pro-survival/Anti-apoptotic Pathways. Resistant cells may have upregulated compensatory survival pathways to counteract the pro-apoptotic effects of prolonged ISR activation.
-
Experiment: Use proteomic or transcriptomic analysis to identify upregulated pro-survival proteins (e.g., Bcl-2 family members) or pathways (e.g., Akt, ERK).
-
Hypothesis 5: Increased Drug Efflux. Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell.
-
Experiment: Measure the expression of common drug resistance pumps (e.g., P-glycoprotein, MRPs, BCRP).[3] Evaluate if inhibitors of these pumps can resensitize resistant cells to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][4] GCN2 is a key sensor of amino acid deprivation and a central kinase in the Integrated Stress Response (ISR) pathway.[5][6] By activating GCN2, this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This has two main consequences: a general reduction in protein synthesis and the preferential translation of specific mRNAs, most notably the transcription factor ATF4.[7] Prolonged or hyperactivation of the ISR by this compound can induce apoptosis in cancer cells.[1][6]
Q2: My experimental model is intrinsically resistant to this compound monotherapy. What could be the reason?
Intrinsic resistance to this compound could be due to several factors:
-
Low or absent GCN2 expression: Some cancer types may have inherently low levels of GCN2, making them less susceptible to a GCN2 activator.
-
Pre-existing mutations in the GCN2 pathway: Mutations in EIF2AK4 (GCN2) or other key components of the ISR pathway could render it non-functional.
-
High basal activity of pro-survival pathways: Cancer cells with strong oncogenic drivers that promote survival and proliferation may be able to overcome the stress induced by this compound.
-
Redundant signaling pathways: Cancer cells may have redundant pathways that allow them to bypass the effects of ISR activation.[8]
Q3: Are there known combination strategies to overcome resistance or enhance the efficacy of this compound?
Yes, preclinical studies have shown that this compound can act synergistically with various standard-of-care agents to overcome resistance and enhance anti-tumor efficacy.
-
With Venetoclax (B612062) (BCL-2 inhibitor) in AML: this compound can overcome venetoclax resistance by upregulating pro-apoptotic proteins like NOXA and PUMA, and reducing mitochondrial respiration.[2][9]
-
With Osimertinib (B560133) (EGFR inhibitor) in NSCLC: The combination of this compound and osimertinib has been shown to delay the onset of resistance in EGFR mutant NSCLC models.[7]
-
With Chemotherapy and other Targeted Agents: this compound has shown significant combination benefits with 5-fluorouracil, anti-VEGFR2 antibodies (DC101), PI3Kα inhibitors (alpelisib), and MEK1/2 inhibitors (trametinib) in colorectal cancer models.[1]
Q4: What are the key biomarkers to monitor this compound activity in vivo?
To confirm this compound is active in vivo, you can monitor the following pharmacodynamic biomarkers in tumor tissue or peripheral blood mononuclear cells (PBMCs):
-
Upstream Marker: Phosphorylation of eIF2α.
-
Downstream Markers: Increased expression of ATF4 and its target genes, such as ASNS (Asparagine Synthetase) and PSAT1 (Phosphoserine Aminotransferase 1).[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound Monotherapy in Preclinical Models
| Cancer Model | Treatment Dose (mg/kg) | Outcome | Reference |
| Colorectal (DLD-1) | 1 and 3 | ~78% Tumor Growth Inhibition (TGI) | [1] |
| Colorectal | Not specified | 78-95% TGI | [10] |
| Head and Neck (FaDu) | 1 | ~33% Tumor Regression | [1] |
| Fibrosarcoma (HT1080) | 1 and 3 | Up to 80% TGI | [1] |
| Prostate (LNCaP) | < 3 | ~61-65% TGI | [1] |
| AML (MOLM-16, TP53-mutated) | 2 | 100% Complete Response | [2][9] |
| AML (KG-1, TP53-mutated) | 1 and 3 | 100% TGI | [2][9] |
| NSCLC (NCI-H1975) | Not specified | 55% TGI | [7] |
Table 2: Efficacy of this compound in Combination Therapies
| Cancer Model | Combination Agent | Outcome | Reference |
| AML (MV4-11, Venetoclax-resistant) | Venetoclax | 26% Tumor Regression | [2][9] |
| NSCLC (NCI-H1975) | Osimertinib | 99% Tumor Regression (vs. 97% for Osimertinib alone) | [7] |
| NSCLC (NCI-H1975, C797S resistant) | Osimertinib | 63% TGI (vs. 31% for Osimertinib alone) | [7] |
Experimental Protocols
1. Western Blot for ISR Markers
-
Objective: To measure the protein levels of p-eIF2α, total eIF2α, ATF4, ASNS, and PSAT1.
-
Methodology:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-ASNS, anti-PSAT1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using appropriate software.
-
2. Seahorse XF Analyzer for Metabolic Profiling
-
Objective: To measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 16 hours).[11]
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Perform the assay on the Seahorse XF Analyzer to obtain real-time measurements of OCR and ECAR.
-
Normalize the data to cell number or protein concentration.
-
Visualizations
Caption: this compound activates the GCN2 signaling pathway, leading to the Integrated Stress Response.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. hibercell.com [hibercell.com]
- 2. hibercell.com [hibercell.com]
- 3. Targeting the Integrated Stress Response in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ashpublications.org [ashpublications.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | The integrated stress response in cancer progression: a force for plasticity and resistance [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Predicting HC-7366 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and utilizing biomarkers to predict sensitivity to HC-7366, a novel inhibitor of the PI3K/AKT/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets key kinases within the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is overactive, promoting tumor growth and survival.[2][3] this compound is designed to block this aberrant signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Q2: What are the primary biomarkers for predicting sensitivity to this compound?
A2: Sensitivity to PI3K/AKT/mTOR inhibitors like this compound can be predicted by several genetic and protein-based biomarkers. The most well-established biomarkers include:
-
Genetic Alterations: Activating mutations in the PIK3CA gene and loss-of-function mutations or deletions in the PTEN tumor suppressor gene are strongly associated with sensitivity.[3][4][5][6]
-
Protein Expression and Phosphorylation: High baseline levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6) can indicate pathway activation and predict response.[6][7][8][9]
Q3: How can I detect these biomarkers in my samples?
A3: A multi-platform approach is recommended for comprehensive biomarker analysis:
-
Next-Generation Sequencing (NGS): NGS is a powerful tool for identifying a wide range of genomic alterations, including mutations, insertions, deletions, and copy number variations in genes like PIK3CA and PTEN from a single sample.[10][11][12]
-
Immunohistochemistry (IHC): IHC is used to assess protein expression and localization (e.g., PTEN loss) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[13][14][15]
-
Western Blotting: This technique is ideal for quantifying the levels of specific proteins and their phosphorylation status (e.g., p-AKT, p-S6) in cell lysates or tissue extracts.[16][17][18]
Q4: Are there any known resistance mechanisms to this compound?
A4: Resistance to PI3K/AKT/mTOR inhibitors can arise through various mechanisms, including:
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of AKT, which can attenuate the therapeutic effect.[8]
-
Crosstalk with other Signaling Pathways: Activation of parallel signaling pathways, such as the MAPK/ERK pathway, can bypass the effects of PI3K/AKT/mTOR inhibition.[19]
-
Mutations in Downstream Effectors: While less common, mutations in components downstream of AKT and mTOR could confer resistance.
Troubleshooting Guides
Issue 1: Inconsistent or weak staining in Immunohistochemistry (IHC) for PTEN.
| Possible Cause | Troubleshooting Step |
| Improper tissue fixation | Ensure tissues are fixed in 10% neutral buffered formalin for an appropriate duration (e.g., 24 hours).[15] Over- or under-fixation can mask epitopes.[13] |
| Inefficient antigen retrieval | Optimize the antigen retrieval method. For PTEN, heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) is commonly recommended.[14][20] |
| Suboptimal antibody concentration | Perform a titration experiment to determine the optimal primary antibody concentration. |
| Issues with detection system | Ensure all components of the detection system (secondary antibody, enzyme conjugate, substrate-chromogen) are fresh and used according to the manufacturer's instructions. |
Issue 2: High background in Western Blot for p-AKT or p-S6.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk for phospho-antibodies).[21] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody and/or shorten the incubation time. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies.[17] |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Issue 3: Ambiguous results from Next-Generation Sequencing (NGS) analysis.
| Possible Cause | Troubleshooting Step |
| Low quality or quantity of input DNA/RNA | Ensure that the nucleic acid extraction method yields high-quality, intact material. Quantify and assess the quality of the input material before library preparation. |
| Library preparation artifacts | Follow the library preparation protocol meticulously. Use appropriate quality control checkpoints to assess library quality and concentration. |
| Data analysis and interpretation challenges | Collaborate with a bioinformatician experienced in cancer genomics to analyze the NGS data. Use established and validated bioinformatics pipelines for variant calling and annotation.[10] |
| Variants of uncertain significance (VUS) | Focus on well-characterized hotspot mutations in PIK3CA and clear loss-of-function alterations in PTEN. The clinical significance of VUS requires further investigation.[10] |
Data Presentation
Table 1: Summary of Key Predictive Biomarkers for this compound Sensitivity
| Biomarker | Alteration Indicating Sensitivity | Primary Detection Method | Sample Type |
| PIK3CA | Activating mutations (e.g., E545K, H1047R)[4] | Next-Generation Sequencing (NGS) | Tumor tissue, liquid biopsy |
| PTEN | Loss of function (mutation, deletion, or protein loss)[3][22] | NGS, Immunohistochemistry (IHC) | Tumor tissue |
| p-AKT (Ser473) | High baseline phosphorylation | Western Blot, IHC | Cell/tissue lysates, tumor tissue |
| p-S6 (Ser235/236) | High baseline phosphorylation | Western Blot, IHC | Cell/tissue lysates, tumor tissue |
Table 2: Expected Outcomes Based on Biomarker Status
| Biomarker Profile | Predicted Response to this compound | Rationale |
| PIK3CA mutant and/or PTEN loss | High Sensitivity | The tumor is likely "addicted" to the PI3K/AKT/mTOR pathway for its growth and survival.[4][22] |
| High p-AKT and/or high p-S6 | Moderate to High Sensitivity | Indicates a constitutively active PI3K/AKT/mTOR pathway.[7][8] |
| Wild-type PIK3CA and intact PTEN | Lower Sensitivity | The tumor may be driven by other oncogenic pathways. |
| Low p-AKT and low p-S6 | Low Sensitivity | The PI3K/AKT/mTOR pathway is not significantly activated. |
Experimental Protocols
Protocol 1: Western Blot for p-AKT and p-S6
This protocol provides a general framework for the detection of phosphorylated AKT and S6 in cell lysates.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Run the gel until adequate separation is achieved.[18]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[21]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.[17]
-
Protocol 2: Immunohistochemistry for PTEN
This protocol is for the detection of PTEN protein in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) washes (100%, 95%, 80%) and finally in distilled water.[14][20]
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[20]
-
Block non-specific binding with a blocking serum for 1 hour.[20]
-
Incubate with the primary PTEN antibody overnight at 4°C.
-
Wash with TBST.
-
Incubate with a biotinylated secondary antibody.
-
Wash with TBST.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash with TBST.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Protocol 3: Next-Generation Sequencing (NGS) for PIK3CA and PTEN
-
DNA Extraction: Extract high-quality genomic DNA from tumor tissue or circulating cell-free DNA from plasma.
-
Library Preparation: Prepare sequencing libraries using a commercially available kit. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment (for targeted sequencing): Use a custom panel of probes to capture the exons of PIK3CA, PTEN, and other relevant cancer-associated genes.
-
Sequencing: Sequence the prepared libraries on an NGS platform.[11]
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions, and copy number variations).
-
Annotate the identified variants to determine their potential functional impact.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Integrated workflow for biomarker analysis to predict this compound sensitivity.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of the mTOR Pathway in Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Predictive Biomarkers of Response to mTOR Inhibitors | Oncohema Key [oncohemakey.com]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-Generation Sequencing for Cancer Biomarker Discovery - CD Genomics [cd-genomics.com]
- 11. Genetic-based biomarkers and next-generation sequencing: the future of personalized care in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Biomarkers | NGS detection [illumina.com]
- 13. IHC-P protocols | Abcam [abcam.com]
- 14. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. bosterbio.com [bosterbio.com]
- 19. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biossusa.com [biossusa.com]
- 21. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting HC-7366 Multi-Omics Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HC-7366 multi-omics data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally bioavailable, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2] GCN2 is a key sensor of amino acid deprivation that, upon activation, initiates the Integrated Stress Response (ISR).[3] Prolonged activation of the ISR by this compound can lead to anti-tumor effects.[3]
Q2: What is the Integrated Stress Response (ISR) and how does this compound activate it?
A2: The ISR is a cellular signaling network that is activated by various stress conditions, including amino acid starvation. This compound directly activates GCN2, one of the four kinases that can initiate the ISR. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global decrease in protein synthesis and the preferential translation of specific stress-responsive genes, such as ATF4. This reprogramming of gene expression is central to the cellular response to stress.
Q3: What types of multi-omics data are typically generated in this compound studies?
A3: this compound's mechanism of action has been investigated using a variety of multi-omics approaches, including proteomics, metabolomics, and transcriptomics.[4][5] These analyses have been crucial in elucidating the downstream effects of GCN2 activation on cellular metabolism, protein expression, and gene transcription.[4][5]
Q4: What are the expected global effects of this compound on the proteome?
A4: Proteomics analysis of tumors treated with this compound has shown a significant reduction in proteins involved in oxidative phosphorylation.[4][5] This suggests that this compound-mediated GCN2 activation impacts mitochondrial function.
Q5: What are the expected global effects of this compound on the metabolome?
A5: Metabolomics studies have revealed that this compound alters several metabolic pathways. Key changes are observed in amino acid metabolism, oxidative stress, the urea (B33335) cycle, and pyrimidine (B1678525) biosynthesis.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or weak induction of ISR markers (e.g., ATF4, ASNS, PSAT1) upon this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line or model system. Refer to published data for starting ranges. For example, in MOLM-16 and KG-1 tumor models, effective doses ranged from 1 to 3 mg/kg.[3]
-
-
Possible Cause 2: Cell line-specific sensitivity.
-
Troubleshooting Step: Confirm the expression and functionality of GCN2 in your cell line. Not all cell lines may be equally sensitive to GCN2 activation. Consider using a positive control cell line known to be responsive to this compound.
-
-
Possible Cause 3: Issues with sample preparation or antibody quality for Western blotting or IHC.
-
Troubleshooting Step: Ensure proper protein extraction and handling to prevent degradation. Validate the specificity and sensitivity of your primary antibodies for the ISR markers of interest using appropriate controls.
-
Issue 2: High variability in multi-omics data between biological replicates.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell culture conditions, this compound treatment, sample harvesting, and storage. Even minor variations can introduce significant variability in omics data.
-
-
Possible Cause 2: Batch effects during sample processing and data acquisition.
-
Troubleshooting Step: Process all samples intended for comparison in the same batch whenever possible. If samples must be processed in multiple batches, include a reference sample in each batch to aid in normalization and batch effect correction during data analysis.
-
-
Possible Cause 3: Low starting material.
-
Troubleshooting Step: Ensure you have sufficient starting material for the chosen omics platform to obtain robust and reproducible results.
-
Issue 3: Difficulty integrating and interpreting multi-omics datasets.
-
Possible Cause 1: Lack of a clear biological question.
-
Troubleshooting Step: Before data integration, formulate a specific biological hypothesis you want to test. This will guide your choice of integration methods and help you focus on the most relevant findings.
-
-
Possible Cause 2: Inappropriate data normalization and scaling.
-
Troubleshooting Step: Each omics dataset has unique characteristics and requires appropriate normalization methods. Consult with a bioinformatician to ensure that the data from different platforms are properly scaled and transformed before integration.
-
-
Possible Cause 3: Overlooking the limitations of each omics technology.
-
Troubleshooting Step: Be aware of the inherent biases and limitations of each omics platform. For example, proteomics may be biased towards more abundant proteins, while metabolomics coverage can be limited by the extraction and detection methods used.
-
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Preclinical Cancer Models
| Cancer Model | Treatment Dose | Tumor Growth Inhibition (TGI) / Regression | Citation |
| Colorectal Cancer (LoVo) | 1 and 3 mg/kg | 94% TGI | [4] |
| Colorectal Cancer (DLD-1) | 1 and 3 mg/kg | ~78% TGI | [4] |
| Fibrosarcoma (HT1080) | 1 and 3 mg/kg | up to 80% TGI | [4] |
| Head and Neck (FaDu) | 1 mg/kg | ~33% regression | [4] |
| Prostate Cancer (LNCaP) | < 3 mg/kg | ~61-65% TGI | [4] |
| Prostate Cancer (TM00298 PDX) | 3 mg/kg | ~70% TGI | [4] |
| AML (MOLM-16) | 2 mg/kg | Complete eradication | [3] |
| AML (KG-1) | 1 and 3 mg/kg | 100% TGI (tumor stasis) | [3] |
| AML (Kasumi-1) | 3 mg/kg | 73% TGI | [3] |
| AML (OCI-AML2) | 3 mg/kg | ~38% TGI | [3] |
Table 2: Key Molecular Effects of this compound Treatment
| Molecular Effect | Observation | Affected Pathways | Citation |
| Proteomics | Significant reduction of proteins | Oxidative Phosphorylation | [4][5] |
| Metabolomics | Alteration of multiple metabolites | Amino Acid Metabolism, Oxidative Stress, Urea Cycle, Pyrimidine Biosynthesis | [4][5] |
| ISR Activation | Induction of ATF4 target genes | Integrated Stress Response | [4][5] |
| Apoptosis Induction | Increased PUMA expression | Apoptosis | [4][5] |
| HIF Signaling | Reduced HIF1α and HIF2α levels | Hypoxia Response | [4][5] |
| Cell Proliferation | Reduced Ki67 positive cells | Cell Cycle | [4] |
| Mitochondrial Respiration | Reduced Oxygen Consumption Rate (OCR) | Cellular Bioenergetics | [3] |
Experimental Protocols
Proteomics Analysis of Xenograft Tumor Tissues (Example Protocol)
This protocol provides a general framework for the proteomic analysis of tumor tissues from xenograft models treated with this compound.
-
Tissue Homogenization:
-
Excise tumors and snap-freeze in liquid nitrogen. Store at -80°C.
-
Pulverize frozen tumor tissue using a cryo-pulverizer.
-
Resuspend the powdered tissue in lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).
-
-
Protein Extraction and Quantification:
-
Sonicate the lysate on ice to ensure complete cell lysis and shear DNA.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a compatible assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) for each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup and Fractionation:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
For in-depth analysis, peptides can be fractionated using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Column: Use a C18 reversed-phase column with a suitable particle size and length.
-
Gradient: Employ a binary solvent system (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile) with a gradient optimized for peptide separation (e.g., a 120-minute gradient from 2% to 40% Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Acquire full MS scans in the Orbitrap at high resolution (e.g., 120,000), followed by MS/MS scans of the most abundant precursor ions in the ion trap or Orbitrap.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a relevant protein database (e.g., human and murine Uniprot) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different samples.
-
Perform statistical analysis to identify differentially expressed proteins between control and this compound-treated groups.
-
Metabolomics Analysis of Xenograft Tumor Tissues (Example Protocol)
This protocol provides a general workflow for the analysis of polar metabolites from tumor tissues.
-
Metabolite Extraction:
-
Weigh a precise amount of frozen, pulverized tumor tissue (e.g., 20-50 mg).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) at a fixed ratio (e.g., 1 mL per 20 mg of tissue). Include internal standards for quality control.
-
Homogenize the sample thoroughly using a bead beater or similar equipment.
-
Incubate on ice to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for the chromatography method (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Column: For polar metabolites, a HILIC (hydrophilic interaction liquid chromatography) column is often used.
-
Gradient: Use a binary solvent system (e.g., Solvent A: water with ammonium acetate (B1210297) and ammonium hydroxide; Solvent B: acetonitrile) with a gradient designed to separate polar compounds.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to cover a wider range of metabolites. Acquire full scan data at high resolution.
-
-
Data Processing and Analysis:
-
Process the raw data using specialized metabolomics software (e.g., XCMS, MetaboAnalyst). This involves peak detection, alignment, and integration.
-
Identify metabolites by matching their accurate mass and retention times to a database of standards or a public database (e.g., HMDB, KEGG).
-
Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between the control and this compound-treated groups.
-
Conduct pathway analysis to understand the biological implications of the observed metabolic changes.
-
Mandatory Visualization
Caption: GCN2 activation by this compound and amino acid deprivation.
Caption: this compound multi-omics experimental workflow.
References
Troubleshooting inconsistent results in HC-7366 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with HC-7366, a GCN2 kinase activator. Inconsistent or unexpected results can often be traced to specific experimental variables. This guide will help you diagnose and resolve these potential issues to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are inconsistent across different passages of the same cell line. What could be the cause?
A1: Inconsistent results across passages can be a strong indicator of several underlying issues. These can include evolving cell line characteristics, cross-contamination with another cell line, or a spreading mycoplasma infection. Any of these factors can significantly alter the cellular signaling pathways that this compound is designed to modulate, particularly the Integrated Stress Response (ISR). We recommend immediate cell line authentication via Short Tandem Repeat (STR) profiling and routine screening for mycoplasma contamination.[1][2] It is also best practice to use cells within a consistent and low passage number range for all experiments.[2][3]
Q2: I'm observing unexpected changes in cell morphology and growth rate after treating with this compound, even in my control wells. Could this affect my assay?
A2: Absolutely. Alterations in cell morphology and growth are classic signs of potential issues such as cell line contamination or problems with the culture conditions.[2] These changes are often accompanied by profound alterations in cellular metabolism and signaling, which will directly impact the validity of your this compound assay results. Do not proceed with the assay until the identity and purity of your cell line have been confirmed and culture conditions are stable.
Q3: Can mycoplasma contamination specifically affect a kinase activator assay like one involving this compound?
A3: Yes, mycoplasma contamination is particularly problematic for assays involving kinase signaling pathways. Mycoplasma can alter the phosphorylation status of key signaling molecules, including those in the GCN2 pathway and the broader Integrated Stress Response.[2] This can lead to misleading results, either masking the true effect of this compound or producing confounding signals.
Q4: I am seeing high variability between replicate wells in my cell-based assays with this compound. What are the common causes?
A4: High variability between replicates, often measured by the coefficient of variation (%CV), can stem from several sources. The most common cause is often inconsistent pipetting technique.[4][5][6] Other factors include uneven cell seeding, edge effects in the microplate, temperature gradients across the plate during incubation, or improper mixing of reagents.[7][8] Ensure your pipettes are calibrated, use a consistent pipetting technique, and consider leaving the outer wells of the plate empty and filling them with sterile PBS or media to minimize edge effects.[8]
Q5: My in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What factors should I consider?
A5: Inconsistent in vivo results can be influenced by a variety of factors. These include variability in the tumor implantation technique, differences in the age, weight, or health status of the animals, and inconsistencies in the formulation or administration of this compound. Ensure that your animal cohort is as uniform as possible and that the compound is properly formulated and administered consistently throughout the study. Additionally, variations in the tumor microenvironment can contribute to differential responses.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot for ISR Markers (e.g., p-eIF2α, ATF4)
Researchers using this compound often perform Western blots to confirm the activation of the GCN2 pathway and the Integrated Stress Response. A weak or absent signal for key markers can be frustrating.
Troubleshooting Workflow for Weak Western Blot Signal
Caption: Troubleshooting workflow for weak Western Blot signals.
Detailed Methodologies:
-
Ponceau S Staining Protocol:
-
After transferring proteins from the gel to the membrane, briefly rinse the membrane in deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.
-
Destain the membrane with several washes of deionized water until the protein bands are clearly visible.
-
Image the membrane to document transfer efficiency before proceeding with blocking.
-
-
Antibody Titration: To find the optimal antibody concentration, run multiple identical Western blots or cut a single membrane into strips (if the target protein is at the same molecular weight across all samples).[9] Incubate each blot/strip with a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) while keeping the secondary antibody concentration constant. This will determine the dilution that provides the best signal-to-noise ratio.[10]
Quantitative Data Summary:
| Problem | Potential Cause | Recommended Action |
| No bands visible, including ladder | Failed transfer or detection step | Stain membrane with Ponceau S to check transfer. Prepare fresh substrate for detection. |
| Faint target bands, strong loading control | Low abundance of target protein or suboptimal antibody concentration | Increase protein load per well. Optimize primary antibody concentration by performing a titration.[9][10] |
| Inconsistent band intensity across replicates | Uneven protein loading or transfer | Carefully quantify protein lysates before loading. Ensure consistent bubble-free contact between gel and membrane during transfer. |
| High background noise | Insufficient blocking, too high antibody concentration, or inadequate washing | Increase blocking time or change blocking agent (e.g., from milk to BSA).[10] Decrease antibody concentration. Increase the number and duration of wash steps. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
When assessing the effect of this compound on cell viability, high variability can obscure the true biological effect.
Logical Flow for Diagnosing High Assay Variability
Caption: Diagnostic flowchart for high variability in cell-based assays.
Detailed Methodologies:
-
Standardized Cell Seeding Protocol:
-
Grow cells to a consistent confluency (e.g., 70-80%) before harvesting.[3]
-
After trypsinization and neutralization, centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired final concentration.
-
Gently swirl the cell suspension before aspirating and after dispensing every few rows of the microplate to prevent settling.
-
After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
-
Quantitative Data Summary:
| Parameter | Acceptable %CV | Potential Causes of High %CV (>15%) | Corrective Actions |
| Replicates (Intra-assay) | <15% | Inconsistent pipetting, non-homogenous cell suspension, temperature gradients during incubation. | Use calibrated pipettes, mix cell suspension frequently, rotate plates in the incubator.[4][11] |
| Plate-to-Plate (Inter-assay) | <20% | Differences in cell passage number, reagent batch variations, incubation time differences. | Use a single batch of reagents and cells at a consistent passage number for a set of experiments.[1] Standardize all incubation times precisely. |
| Edge Effects | N/A | Increased evaporation in outer wells leading to higher compound concentration and altered cell growth. | Do not use the 64 outer wells of a 384-well plate (or 36 outer wells of a 96-well plate) for experimental samples. Fill them with sterile media or PBS instead.[8] |
References
- 1. licorbio.com [licorbio.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. woah.org [woah.org]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
Refinement of HC-7366 dosing schedule in preclinical models
Welcome to the technical support center for the preclinical application of HC-7366. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical models. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1] GCN2 is a crucial sensor of amino acid deprivation and a key component of the Integrated Stress Response (ISR) pathway.[2] By activating GCN2, this compound initiates a signaling cascade that leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[2] Elevated ATF4 levels upregulate the expression of genes involved in amino acid synthesis and transport, such as Asparagine Synthetase (ASNS) and Phosphoserine Aminotransferase 1 (PSAT1).[3] Prolonged activation of this pathway in cancer cells can suppress general protein synthesis, induce cell cycle arrest, and ultimately lead to apoptosis.[4][5]
Q2: In which preclinical cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant single-agent antitumor activity in a variety of preclinical cancer models, including both solid tumors and hematological malignancies. Efficacy has been reported in models of colorectal, head and neck, sarcoma, prostate, and acute myeloid leukemia (AML).[6]
Q3: What is a typical dosing schedule for this compound in mouse xenograft models?
A3: Based on preclinical studies, a common and effective dosing schedule for this compound in mouse xenograft models is twice daily (BID) administration via oral gavage.[3] Doses ranging from 1 mg/kg to 3 mg/kg have been shown to be effective in various models.[7] For specific examples of dosing schedules and their outcomes, please refer to the Data Presentation section.
Q4: How should this compound be formulated for oral administration in preclinical studies?
A4: While published preclinical studies frequently mention oral gavage as the route of administration, the specific vehicle used for the formulation of this compound is not consistently detailed in publicly available literature. For in vitro studies, this compound has been dissolved in DMSO.[8] For in vivo formulation, researchers should consider standard vehicles appropriate for the physicochemical properties of the compound and the animal model being used. It is recommended to consult the manufacturer's guidelines or the primary literature for the most accurate formulation information.
Q5: What are the expected pharmacokinetic properties of this compound in preclinical models?
A5: this compound is described as having improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and robust in vivo exposure in both mice and rats.[9] However, specific pharmacokinetic parameters such as Cmax, Tmax, and half-life in these models are not detailed in the currently available public literature.
Q6: Has this compound shown efficacy in combination with other anti-cancer agents?
A6: Yes, preclinical studies have shown that this compound can have synergistic effects when combined with other standard-of-care agents. For instance, in models of acute myeloid leukemia (AML), combining this compound with venetoclax (B612062) has resulted in significant tumor regression, particularly in models with limited response to venetoclax alone.[10] Combination benefits have also been observed with belzutifan (B610325) in renal cell carcinoma xenograft models.
Troubleshooting Guides
This section addresses potential issues that may arise during preclinical experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Suboptimal antitumor efficacy in vivo | Insufficient drug exposure. | - Ensure accurate preparation of the dosing solution and proper oral gavage technique. - Verify the stability of the compound in the chosen vehicle over the course of the experiment. - Consider a dose-response study to determine the optimal dose for your specific model. |
| Tumor model resistance. | - Confirm the expression and activation of the GCN2 pathway in your chosen cell line or xenograft model. - Some tumor types may have inherent resistance mechanisms to ISR activation. Consider exploring combination therapies.[10] | |
| Inconsistent results between experiments | Variability in experimental procedures. | - Standardize all experimental parameters, including animal age and weight, tumor implantation technique, and tumor volume at the start of treatment. - Prepare fresh dosing solutions for each administration to ensure consistent potency. |
| Signs of toxicity in treated animals (e.g., significant weight loss) | Dose is too high for the specific animal strain or model. | - Although preclinical studies have reported good tolerability,[7] it is crucial to monitor animal health closely. - If signs of toxicity are observed, consider reducing the dose or the frequency of administration. - Ensure that the formulation vehicle itself is not causing any adverse effects. |
| Difficulty in detecting pharmacodynamic markers (e.g., p-eIF2α, ATF4, ASNS) | Improper sample collection or processing. | - For phosphorylation events like p-eIF2α, it is critical to collect and process tissues rapidly to prevent dephosphorylation. - Optimize antibody concentrations and protocols for immunohistochemistry (IHC) or Western blotting to ensure sensitive and specific detection of target proteins. |
Data Presentation
The following tables summarize the preclinical efficacy of this compound as a single agent in various xenograft models.
Table 1: Single-Agent Efficacy of this compound in Acute Myeloid Leukemia (AML) Xenograft Models
| Cell Line | Dose (mg/kg, BID, p.o.) | Treatment Duration | Outcome |
| MOLM-16 | 2 | Not Specified | Complete tumor eradication[7] |
| KG-1 | 1 and 3 | 27 days | 100% Tumor Growth Inhibition (TGI)[7] |
| Kasumi-1 | 3 | Not Specified | 73% TGI[7] |
| OCI-AML2 | 3 | Not Specified | 38% TGI[7] |
Table 2: Single-Agent Efficacy of this compound in Solid Tumor Xenograft Models
| Cell Line | Tumor Type | Dose (mg/kg, BID, p.o.) | Treatment Duration | Outcome |
| LoVo | Colorectal | 1 and 3 | Not Specified | 94% TGI[3] |
| DLD-1 | Colorectal | 1 and 3 | 20 days | ~78% TGI[3] |
| HT1080 | Fibrosarcoma | 1 and 3 | Not Specified | Up to 80% TGI[3] |
| FaDu | Head and Neck | 1 | Not Specified | ~33% tumor regression[3] |
| LNCaP | Prostate | < 3 | Not Specified | ~61-65% TGI[3] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in an appropriate sterile medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Note: The specific vehicle for this compound oral formulation is not consistently reported in public literature. A common approach for similar compounds is suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be necessary. It is recommended to prepare the formulation fresh daily.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage at the desired dose and schedule (e.g., 1-3 mg/kg, twice daily).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
-
Pharmacodynamic Analysis (Optional):
-
At specified time points or at the end of the study, tumors can be harvested for the analysis of pharmacodynamic markers.
-
For immunohistochemistry (IHC), fix tumors in 10% neutral buffered formalin and embed in paraffin. Section the tissues and perform IHC staining for ISR markers such as ASNS and PSAT1.[3]
-
Mandatory Visualizations
GCN2 Signaling Pathway Activated by this compound
Caption: this compound activates the GCN2 kinase, leading to apoptosis in cancer cells.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. onclive.com [onclive.com]
- 5. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaron.com [pharmaron.com]
- 8. Collection - Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. hibercell.com [hibercell.com]
- 10. ascopubs.org [ascopubs.org]
Technical Support Center: On-Target GCN2 Activation by HC-7366
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the on-target activation of General Control Nonderepressible 2 (GCN2) by the activator HC-7366.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate GCN2?
A1: this compound is a first-in-class, orally bioavailable small molecule activator of the GCN2 kinase.[1][2] GCN2 is a key sensor of amino acid deprivation and other cellular stresses. Activation of GCN2 by this compound initiates the Integrated Stress Response (ISR), a signaling pathway that helps cells adapt to stress.[3] While transient ISR activation can be pro-survival, prolonged activation by this compound has been shown to induce apoptosis in cancer cells.[4][5]
Q2: How can I confirm that this compound is activating GCN2 in my cellular model?
A2: On-target GCN2 activation by this compound can be confirmed by observing key downstream events in the GCN2 signaling pathway. The primary methods include:
-
Increased phosphorylation of eIF2α: Activated GCN2 directly phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This is a hallmark of GCN2 activation.
-
Increased expression of ATF4 and its target genes: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4). Subsequently, ATF4 drives the expression of downstream target genes involved in the ISR, such as Asparagine Synthetase (ASNS) and Phosphoserine Aminotransferase 1 (PSAT1).[3][6]
-
GCN2-dependent reduction in cell viability: The anti-proliferative effects of this compound should be significantly diminished in GCN2 knockout cells compared to wild-type cells.[3][7]
Q3: What is the typical effective concentration and treatment duration for this compound in in-vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line. However, in many cancer cell models, this compound has been shown to potently reduce cell viability with EC50 values in the nanomolar range (e.g., < 100 nM to 350 nM in some AML PDX models).[8] For assessing the activation of the ISR pathway, treatment times of 24 hours are often sufficient to observe changes in protein expression (e.g., ATF4, ASNS, PSAT1).[8] For cell viability assays, longer incubation times of 72 to 96 hours are commonly used.[8]
Q4: Are there any known off-target effects of this compound?
A4: Studies have demonstrated that the effects of this compound on ISR activation, reduction of cell viability, and inhibition of protein synthesis are dependent on GCN2, as confirmed using GCN2 CRISPR-knockout cells.[3][7] This indicates a high degree of on-target specificity.
Experimental Protocols & Quantitative Data
To assist in your experimental design and data interpretation, detailed protocols for key assays and a summary of quantitative data from preclinical studies are provided below.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| EC50 (Viability) | AML PDX Models (sensitive) | < 100 nM | [8] |
| AML PDX Models (moderate) | 100-350 nM | [8] | |
| AML PDX Models (resistant) | 924-2253 nM | [8] | |
| Tumor Growth Inhibition (TGI) | MOLM-16 xenograft | 100% complete response (2 mg/kg) | [8] |
| KG-1 xenograft | 100% TGI (1 and 3 mg/kg) | [8] | |
| Kasumi-1 xenograft | 73% TGI (3 mg/kg) | [8] | |
| OCI-AML2 xenograft | ~38% TGI (3 mg/kg) | [8] | |
| Colorectal cancer models | 78-95% TGI | [7] | |
| Head and neck cancer model | 33% regression | [7] | |
| Sarcoma model | 80% TGI | [7] | |
| Prostate cancer model | 65% TGI | [7] |
Detailed Methodologies
1. Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol is designed to detect the phosphorylation of eIF2α at Serine 51, a direct downstream target of activated GCN2.
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it can interfere with the detection of phosphorylated proteins.[7]
-
Incubate the membrane with a primary antibody specific for p-eIF2α (Ser51) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total eIF2α.
-
2. qPCR for ATF4 and CHOP mRNA Expression
This protocol measures the mRNA levels of ATF4 and its downstream target CHOP (also known as DDIT3), which are expected to increase upon GCN2 activation.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green master mix. A typical reaction includes:
-
5 µl SYBR Green Master Mix (2x)
-
1 µl Forward Primer (5 µM)
-
1 µl Reverse Primer (5 µM)
-
3 µl cDNA template (diluted)
-
-
Use primers specific for ATF4, CHOP, and a reference gene (e.g., GAPDH, β-actin).
-
Perform the qPCR using a real-time PCR system with cycling conditions such as:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.
-
3. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
-
Assay Procedure:
-
Plate cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired period (e.g., 72 or 96 hours).[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells. Data can be used to calculate EC50 values.
-
Troubleshooting Guides
Western Blot for p-eIF2α
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Inefficient phosphorylation or degradation of phosphorylated protein. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer. Keep samples on ice at all times.[3] |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| Suboptimal antibody concentration. | Optimize the primary antibody concentration. | |
| Inappropriate blocking buffer. | Use 5% BSA in TBST for blocking. Avoid milk.[7] | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps. Use TBST for washing instead of PBS.[3][5] |
| Blocking is insufficient. | Increase the blocking time to 1-2 hours. | |
| Secondary antibody is cross-reacting. | Use a pre-adsorbed secondary antibody. | |
| Inconsistent Results | Uneven transfer of proteins. | Ensure complete and even contact between the gel and membrane during transfer. |
| Variability in sample loading. | Perform a protein quantification assay and load equal amounts of protein for each sample. Normalize to total eIF2α or a loading control like GAPDH. |
qPCR for ATF4 and CHOP
| Issue | Possible Cause | Recommendation |
| No or Low Amplification | Poor RNA quality. | Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity on a gel.[12] |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction conditions. | |
| PCR inhibitors in the sample. | Dilute the cDNA template. | |
| Non-Specific Amplification (multiple peaks in melt curve) | Primer-dimer formation. | Optimize primer concentration and annealing temperature. |
| Genomic DNA contamination. | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.[13] | |
| High Variability Between Replicates | Pipetting errors. | Use a master mix for the qPCR reactions to ensure consistency.[12] Be careful and consistent with pipetting. |
| Inconsistent sample quality. | Ensure consistent cell culture and treatment conditions. |
Visualizations
Signaling Pathway
Caption: GCN2 signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for confirming on-target GCN2 activation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. drughunter.com [drughunter.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. dispendix.com [dispendix.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. hibercell.com [hibercell.com]
- 9. benchchem.com [benchchem.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - NP [thermofisher.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Validation & Comparative
A New Wave in Renal Cell Carcinoma Treatment: The Synergistic Combination of HC-7366 and Belzutifan
For Immediate Release
In the rapidly evolving landscape of renal cell carcinoma (RCC) therapeutics, a novel combination of HC-7366 and belzutifan (B610325) is emerging as a promising strategy, particularly for advanced or metastatic clear cell RCC (ccRCC). This guide provides a detailed comparison of this innovative combination with existing therapeutic alternatives, supported by the latest preclinical data and experimental insights. The focus is on the unique synergistic mechanism that targets the core oncogenic pathways of RCC from two distinct angles.
The Dual-Pronged Attack on a Key Cancer Pathway
Belzutifan, a well-established HIF-2α inhibitor, targets a critical driver of ccRCC. In the majority of these cancers, a mutation in the Von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of Hypoxia-Inducible Factor 2-alpha (HIF-2α). This transcription factor then promotes the expression of numerous genes involved in tumor growth, proliferation, and angiogenesis. Belzutifan directly binds to and inhibits HIF-2α, effectively shutting down this oncogenic signaling cascade.[1][2][3]
This compound, a first-in-class, highly selective and potent activator of the General Control Nonderepressible 2 (GCN2) kinase, introduces a novel mechanism to this therapeutic space.[4][5][6] GCN2 is a crucial sensor of metabolic stress. Its activation by this compound initiates the Integrated Stress Response (ISR), a cellular program that leads to the suppression of general protein synthesis and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[4][5] Importantly, this compound's mechanism also involves the reduction of HIF expression and the inhibition of key metabolic pathways like glycolysis, oxidative phosphorylation, and the TCA cycle, which are vital for tumor cell survival and growth.[4][5][7]
The rationale for combining these two agents lies in their complementary and potentially synergistic anti-tumor effects. While belzutifan directly targets the HIF-2α protein, this compound works upstream by reducing HIF expression and inducing a broader metabolic crisis within the tumor cells. This dual approach is supported by preclinical evidence demonstrating a combination benefit in belzutifan-sensitive models and, critically, monotherapy activity of this compound in belzutifan-resistant models.[4][5][6]
Comparative Preclinical and Clinical Data
The combination of this compound and belzutifan is currently under investigation in a Phase 1b clinical trial (NCT06234605) to determine its safety, tolerability, and optimal dosage in patients with advanced or metastatic RCC.[4][5] While clinical data is not yet mature, preclinical studies have shown significant promise.
| Metric | This compound + Belzutifan (Preclinical) | Belzutifan + Cabozantinib (Phase 2 Clinical) |
| Objective Response Rate (ORR) | In A-498 and 786-O RCC xenografts, the combination led to a threefold increase in complete responses.[7] | First-line: 57%[8]Previously Treated: 30.8%[8][9] |
| Tumor Growth Inhibition | 90% tumor growth inhibition in RCC xenograft models.[7] | Not directly reported in the same format. |
| Activity in Resistant Models | This compound demonstrated significant monotherapy antitumor activity in belzutifan-resistant patient-derived xenograft (PDX) models.[4][5][7] | Data on resistance to this specific combination is still emerging. |
| Development Stage | Phase 1b Clinical Trial (NCT06234605)[4][5] | Phase 2 Clinical Trial (LITESPARK-003) completed.[3][8][9] |
An established alternative combination therapy involves belzutifan with cabozantinib, a multi-targeted tyrosine kinase inhibitor (TKI) that acts against VEGFR, c-MET, and AXL. The Phase 2 LITESPARK-003 trial has demonstrated the clinical activity of this combination in patients with advanced clear cell RCC.[3][8][9]
Experimental Protocols
Preclinical Xenograft Studies (this compound + Belzutifan)
The preclinical efficacy of the this compound and belzutifan combination was evaluated in cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models of human renal cell carcinoma.
-
Animal Models: Immunocompromised mice were subcutaneously implanted with human RCC cell lines (e.g., A-498, 786-O) or with tumor fragments from patients (PDX models).
-
Treatment Groups: Once tumors reached a predetermined size, animals were randomized into cohorts receiving vehicle control, this compound monotherapy, belzutifan monotherapy, or the combination of this compound and belzutifan.
-
Dosing Regimen: this compound was administered orally, once daily, at doses of 0.5-1 mg/kg. Belzutifan was also administered orally, once daily, at a dose of 1 mg/kg.[7]
-
Efficacy Endpoints: Tumor volumes were measured regularly using calipers. The primary endpoints were tumor growth inhibition and the rate of complete responses (tumor regression).
-
Biomarker Analysis: Mechanism of action studies were conducted to identify biomarkers of pathway engagement, which may include analysis of protein expression and metabolic pathway activity in tumor tissues.[4][5]
Phase 1b Clinical Trial (NCT06234605) of this compound + Belzutifan
This multicenter, open-label, dose-escalation and expansion study is designed to assess the combination in patients with advanced or metastatic RCC with a clear cell histology.
-
Study Design: The trial includes a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a fixed dose of belzutifan. This is followed by a dose-expansion phase. A monotherapy arm for this compound is also included.[4][5]
-
Patient Population: Patients with advanced or metastatic RCC who have received prior therapies. The combination cohort is for belzutifan-naïve patients, while the monotherapy cohort may include patients who have had prior belzutifan treatment.[6]
-
Dosing: In the dose-escalation phase, this compound is administered orally once daily at escalating doses (20, 40, 60 mg) in combination with a fixed oral dose of belzutifan (120 mg) once daily.[4][5]
-
Primary Endpoints: The primary objectives are to evaluate the safety and tolerability of the combination and to establish the MTD and RP2D.[5]
-
Secondary Endpoints: Secondary endpoints include objective response rate (ORR), duration of response (DOR), time to response (TTR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[5]
-
Exploratory Objectives: Pharmacokinetic profiling and evaluation of pharmacodynamic markers in tumor biopsies and peripheral blood samples.[5]
Visualizing the Mechanisms of Action
Caption: Signaling pathways of this compound and belzutifan in renal cell carcinoma.
Caption: Workflow for preclinical and clinical evaluation of the this compound and belzutifan combination.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belzutifan New Standard in Previously Treated Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. kcrs.kidneycan.org [kcrs.kidneycan.org]
- 7. 5 A Phase 1b, Open-Label, Safety, Tolerability, and Efficacy Study of this compound in Combination with Belzutifan (WELIREGTM) in Patients with Advanced or Metastatic Renal Cell Carcinoma, NCT06234605 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. cancernetwork.com [cancernetwork.com]
A Comparative Guide to the Efficacy of HC-7366 and Other GCN2 Activators in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The activation of General Control Nonderepressible 2 (GCN2), a key kinase in the Integrated Stress Response (ISR) pathway, has emerged as a promising therapeutic strategy in oncology. By sensing cellular stress, such as amino acid deprivation, GCN2 activation can lead to the inhibition of protein synthesis and ultimately, apoptosis in cancer cells. This guide provides a comparative overview of the preclinical efficacy of HC-7366, a first-in-class GCN2 activator, and other notable GCN2-activating compounds. The data presented is intended to offer an objective resource for researchers and drug development professionals exploring the therapeutic potential of GCN2 activation.
GCN2 Signaling Pathway and Activator Intervention
The GCN2 signaling cascade is a critical component of the ISR. Under conditions of amino acid scarcity, uncharged tRNAs accumulate and bind to the GCN2 regulatory domain, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn reduces global protein synthesis while promoting the translation of specific stress-response genes, such as ATF4. Prolonged activation of this pathway can shift the cellular response from survival to apoptosis. Small molecule activators of GCN2, such as this compound, can artificially induce this pathway to exert anti-tumor effects.
Quantitative Efficacy Comparison of GCN2 Activators
The following tables summarize the preclinical anti-tumor efficacy of this compound and other GCN2 activators. It is important to note that the experimental conditions, including cancer models, drug concentrations, and treatment durations, vary between studies. Therefore, a direct comparison of efficacy should be made with caution.
Table 1: Preclinical Efficacy of this compound in Solid Tumor Xenograft Models
| Cancer Model | Treatment and Dose | Outcome | Citation |
| Colorectal (LoVo) | 1 and 3 mg/kg, orally, twice daily | 94% Tumor Growth Inhibition (TGI) | [1] |
| Colorectal (DLD-1) | 1 and 3 mg/kg, orally, twice daily | ~78% TGI | [1] |
| Fibrosarcoma (HT1080) | 1 and 3 mg/kg, orally, twice daily | Up to 80% TGI | [1] |
| Head and Neck (FaDu) | 1 mg/kg, orally, twice daily | ~33% Tumor Regression | [1] |
| Prostate (LNCaP) | < 3 mg/kg, orally, twice daily | ~61-65% TGI | [1] |
| Prostate (TM00298 PDX) | 3 mg/kg, orally, twice daily | ~70% TGI | [1] |
| Renal Cell Carcinoma (A-498) | Combination with Belzutifan | ~90% TGI | [2] |
Table 2: Preclinical Efficacy of this compound in Hematological Malignancy Models
| Cancer Model | Treatment and Dose | Outcome | Citation |
| AML (MOLM-16) | 2 mg/kg | 100% Complete Response | [3] |
| AML (KG-1) | 1 and 3 mg/kg | 100% TGI (Tumor Stasis) | [3] |
| AML (Kasumi-1) | 3 mg/kg | 73% TGI | [3] |
| AML (OCI-AML2) | 3 mg/kg | ~38% TGI | [3] |
| AML (MV4-11) | 3 mg/kg in combination with Venetoclax | 26% Tumor Regression | [3] |
Table 3: Preclinical Efficacy of Other GCN2 Activators
| Compound | Cancer Model | Treatment and Dose | Outcome | Citation |
| NXP800 | Ovarian Carcinoma (ARID1a-mutated) | Not specified | Robust antitumor activity | [4] |
| Cholangiocarcinoma (PDX) | 35 mg/kg, orally, 5 days on/2 days off | Significant decrease in tumor size in 3 of 5 models | [5] | |
| Halofuginone | Osteosarcoma | Not specified | Reduced primary tumor growth and lung metastases | [4] |
| NRF2-addicted cancers | In vitro and in vivo | Ameliorated resistance to anti-cancer drugs | [4] | |
| Neratinib | Glioblastoma (EGFR mutant) | 75–225 nM | Activation of GCN2/ATF4 pathway and cell death | [4] |
| AZD1775 | Small-Cell Lung Cancer (NCI-H82 xenograft) | Not specified | Inhibition of tumor growth | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of GCN2 activators.
Experimental Workflow for Evaluating GCN2 Activators
Tumor Xenograft Study Protocol
This protocol outlines the general procedure for assessing the in vivo anti-tumor efficacy of a GCN2 activator using a subcutaneous xenograft model.
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions. Cells are harvested during the exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The GCN2 activator or vehicle control is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement and downstream pathway modulation.
Cell Viability (MTT) Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the GCN2 activator or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Western Blot Protocol for GCN2 Pathway Activation
This technique is used to detect and quantify specific proteins in a sample, providing evidence of GCN2 pathway activation.
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-GCN2, phospho-eIF2α, ATF4, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added to produce a signal that can be detected and quantified using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.
This guide provides a foundational comparison of this compound to other GCN2 activators based on available preclinical data. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the relative therapeutic potential of these promising anti-cancer agents.
References
HC-7366 vs. Standard-of-Care in Colorectal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel GCN2 activator, HC-7366, with standard-of-care components in preclinical colorectal cancer (CRC) models. The data presented is based on publicly available preclinical studies to inform research and drug development professionals.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. Activation of GCN2, a key sensor of amino acid deprivation, triggers the Integrated Stress Response (ISR), a cellular pathway that can lead to apoptosis in cancer cells under prolonged stress. Preclinical data demonstrates that this compound exhibits significant anti-tumor activity in various colorectal cancer models, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU).
Standard-of-care for colorectal cancer, particularly in the metastatic setting, often involves combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), frequently administered with targeted therapies.[1] This guide focuses on the comparative efficacy of this compound against 5-fluorouracil, a cornerstone of these standard regimens.
Mechanism of Action: this compound
This compound functions by activating the GCN2 kinase, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event paradoxically enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis, stress response, and, crucially, apoptosis, such as the pro-apoptotic protein PUMA.[2] This prolonged activation of the ISR by this compound is designed to be cytotoxic to cancer cells.
References
Synergistic Antitumor Effects of HC-7366 with 5-Fluorouracil in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel GCN2 activator, HC-7366, in combination with the standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU), for the treatment of colorectal cancer (CRC). The data presented herein, derived from preclinical studies, highlights the synergistic potential of this combination therapy.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the Integrated Stress Response (ISR). The ISR is a cellular signaling network activated by various stress conditions, including amino acid deprivation, which is common in the tumor microenvironment. Prolonged activation of the ISR by this compound has been shown to induce apoptosis in cancer cells. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity as a monotherapy and in combination with standard-of-care agents, including 5-FU, in various solid tumor models. The combination of this compound and 5-FU has shown synergistic effects in reducing tumor growth in colorectal cancer xenograft models.
Mechanism of Synergistic Action
The synergistic antitumor effect of this compound and 5-FU is rooted in their distinct but complementary mechanisms of action.
This compound: As a GCN2 activator, this compound initiates the Integrated Stress Response (ISR) pathway. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the translation of Activating Transcription Factor 4 (ATF4). ATF4 then promotes the expression of genes involved in amino acid synthesis and transport, as well as pro-apoptotic proteins like PUMA. This sustained activation of the ISR ultimately leads to cancer cell death.
5-Fluorouracil (5-FU): 5-FU is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. This disruption of DNA synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The synergy likely arises from the multi-pronged assault on the cancer cells. While 5-FU directly targets DNA replication, this compound induces a metabolic stress response that the cancer cells cannot overcome, leading to enhanced apoptosis.
Data Presentation: In Vivo Efficacy in Colorectal Cancer Xenograft Models
The following table summarizes the in vivo antitumor efficacy of this compound as a monotherapy and in combination with 5-FU in a colorectal cancer xenograft model.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) % | Notes |
| Vehicle Control | - | - | - |
| This compound | 3 mg/kg, orally, twice daily | ~65% | |
| 5-Fluorouracil (5-FU) | Not Specified | ~68% | |
| This compound + 5-FU | 3 mg/kg this compound (oral, BID) + 5-FU | ~88% | Tumor stasis observed |
Experimental Protocols
Detailed methodologies for the key experiments that demonstrated the synergistic effects of this compound and 5-FU are outlined below.
In Vivo Colorectal Cancer Xenograft Study
-
Cell Line: Human colorectal cancer cell lines such as LoVo, DLD-1, or HCT116 are commonly used.
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: 5 x 106 to 1 x 107 cells are suspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers. The tumor volume is calculated using the formula: (Length x Width2)/2.
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment groups.
-
This compound is administered orally twice daily at the specified dose.
-
5-FU is administered intraperitoneally according to a standard dosing schedule for the model.
-
-
Efficacy Evaluation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Immunohistochemistry (IHC) for ISR Markers
-
Tissue Preparation: At the end of the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut for IHC staining.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies against ISR markers such as ATF4, ASNS, and PSAT1.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Imaging and Analysis: Slides are counterstained with hematoxylin, dehydrated, and mounted. Images are captured using a bright-field microscope, and staining intensity is quantified.
Polysome Profiling
-
Cell Lysis: Cells are treated with cycloheximide (B1669411) to arrest translation and then lysed in a buffer containing detergents and RNase inhibitors to preserve polysome integrity.
-
Sucrose (B13894) Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and centrifuged at high speed. This separates cellular components based on their size and density, with heavier polysomes sedimenting further down the gradient.
-
Fractionation and RNA Extraction: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. RNA is then extracted from the fractions.
-
Analysis: The distribution of specific mRNAs across the gradient is analyzed by quantitative PCR (qPCR) or RNA sequencing to determine their association with monosomes versus polysomes, providing a measure of their translational efficiency.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates GCN2, initiating the Integrated Stress Response pathway.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for assessing the in vivo synergy of this compound and 5-FU.
A Comparative Guide to HC-7366 in Venetoclax-Resistant Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the BCL-2 inhibitor venetoclax (B612062) represents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of HC-7366, a first-in-class GCN2 activator, and its efficacy in overcoming venetoclax resistance in preclinical AML models. We will delve into its mechanism of action, present supporting experimental data, and compare it with alternative therapeutic strategies.
This compound: A Novel Approach to Combat Venetoclax Resistance
This compound is a selective, potent, small-molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, a critical sensor of amino acid deprivation and a key component of the Integrated Stress Response (ISR) pathway.[1][2] Prolonged hyperactivation of GCN2 by this compound has demonstrated significant anti-tumor activity in various preclinical models of solid tumors and hematologic malignancies, including AML.[1][2] In venetoclax-resistant AML models, this compound has shown promise both as a monotherapy and in combination with venetoclax.[3][4]
Mechanism of Action: Leveraging the Integrated Stress Response
Upon activation by this compound, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4.[5][6] The sustained activation of the GCN2/ATF4 pathway can trigger apoptosis, particularly in cancer cells that are highly dependent on protein synthesis for their survival and proliferation.[7]
In the context of venetoclax resistance, this compound has been shown to:
-
Increase pro-apoptotic proteins: Upregulates the expression of NOXA and PUMA, which can neutralize anti-apoptotic proteins like MCL-1, a key mediator of venetoclax resistance.[4]
-
Reduce markers of resistance: Decreases the levels of S100A8/A9 proteins, which are associated with venetoclax resistance.[4]
-
Alter cellular bioenergetics: Reduces mitochondrial respiration and glycolysis in a GCN2-dependent manner, leading to a low energetic state in AML cells.[4][7]
This multi-pronged mechanism suggests that this compound can counteract several known escape pathways that AML cells utilize to evade venetoclax-induced apoptosis.
Performance Data of this compound in AML Models
The following tables summarize the preclinical efficacy of this compound as a monotherapy and in combination with venetoclax in various AML models.
Table 1: Single-Agent Activity of this compound in AML Xenograft Models [7]
| AML Model | Genetic Background | Treatment Dose (mg/kg) | Outcome |
| MOLM-16 | TP53-mutated | 2 | 100% Complete Response |
| KG-1 | TP53-mutated | 1 and 3 | 100% Tumor Growth Inhibition (TGI) |
| Kasumi-1 | - | 3 | 73% TGI |
| OCI-AML2 | - | 3 | 38% TGI |
| MV4-11 | FLT3-ITD mutant | - | No significant tumor growth inhibition |
Table 2: Combination Therapy of this compound and Venetoclax in a Venetoclax-Resistant AML Model [7]
| AML Model | Treatment | Outcome |
| MV4-11 | This compound (3 mg/kg) + Venetoclax | 26% Tumor Regression |
| MV4-11 | Venetoclax (monotherapy) | 62% TGI |
| MV4-11 | This compound (monotherapy) | No significant tumor growth inhibition |
Table 3: Efficacy of this compound in Primary AML Patient-Derived Xenograft (PDX) Models (ex vivo) [7]
| Response Category | Number of PDX Models (out of 30) | EC50 Range |
| Sensitive Responders | 11 | < 100 nM |
| Moderate Responders | 12 | 100-350 nM |
| Resistant Responders | 5 | 924-2253 nM |
| No Response | 2 | - |
Alternative Strategy: MCL-1 Inhibition
A primary mechanism of acquired resistance to venetoclax is the upregulation of the anti-apoptotic protein MCL-1.[8] Therefore, targeting MCL-1 is a rational therapeutic strategy in venetoclax-resistant AML.
VU661013 is a novel, potent, and selective MCL-1 inhibitor that has demonstrated efficacy in venetoclax-resistant AML models.[8] It acts by destabilizing the BIM/MCL-1 interaction, leading to apoptosis.[8]
Table 4: Efficacy of the MCL-1 Inhibitor VU661013 in Combination with Venetoclax
| AML Model | Treatment | Outcome |
| Murine models of AML | VU661013 + Venetoclax | Synergistic anti-leukemic activity |
| Venetoclax-resistant cells | VU661013 | Induces apoptosis |
| Patient-derived xenografts | VU661013 | Active in venetoclax-resistant models |
Note: Direct comparative studies between this compound and MCL-1 inhibitors in the same venetoclax-resistant models were not available in the reviewed literature.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited were not fully available in the public domain. The following are generalized protocols based on standard laboratory procedures and the information gathered.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound, venetoclax, or the combination to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Lyse the cells by shaking for 2 minutes, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control. Determine EC50/IC50 values using non-linear regression analysis.
Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat AML cells with the compounds of interest for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., GCN2, p-eIF2α, ATF4, PUMA, MCL-1, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MOLM-16, KG-1, MV4-11) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage), venetoclax, or the combination according to the specified dosing schedule. Include a vehicle control group.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for ISR markers (e.g., ASNS, PSAT1).
Visualizing the Pathways and Workflows
Caption: Mechanism of action of this compound via the GCN2/ISR pathway.
Caption: General workflow for in vivo AML xenograft studies.
Conclusion
This compound represents a promising therapeutic strategy for overcoming venetoclax resistance in AML. Its unique mechanism of activating the GCN2/ISR pathway allows it to target multiple resistance mechanisms simultaneously. Preclinical data demonstrate its potent single-agent and combination activity in various venetoclax-resistant AML models. While direct comparative data with other emerging therapies like MCL-1 inhibitors are needed, the existing evidence strongly supports the continued clinical development of this compound for patients with relapsed/refractory AML.[9][10] The ongoing clinical trials will be crucial in determining its safety and efficacy in this patient population with a high unmet medical need.
References
- 1. researchgate.net [researchgate.net]
- 2. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits venetoclax resistance mechanisms in models of AML | BioWorld [bioworld.com]
- 4. Paper: Activation of GCN2 By this compound Results in Significant Anti-Tumor Efficacy As Monotherapy and Overcomes Resistance Mechanisms When Combined with Venetoclax in AML [ash.confex.com]
- 5. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation | eLife [elifesciences.org]
- 7. hibercell.com [hibercell.com]
- 8. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of GCN2 Activation by HC-7366 and PERK Inhibition
A strategic guide for researchers, scientists, and drug development professionals on targeting the Integrated Stress Response in oncology.
The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). Two key kinases at the heart of the ISR are the General Control Nonderepressible 2 (GCN2) and the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). While both kinases converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes like ATF4, their activation triggers and upstream signaling pathways are distinct. This guide provides a comparative analysis of two opposing therapeutic strategies targeting the ISR in cancer: the activation of GCN2 by the clinical-stage molecule HC-7366, and the inhibition of PERK by a class of small-molecule inhibitors.
Mechanism of Action: A Tale of Two Kinases
This compound: A GCN2 Activator
This compound is a first-in-class, orally bioavailable small molecule that selectively activates GCN2.[1][2][3] GCN2 is primarily activated by amino acid deprivation, which leads to an accumulation of uncharged tRNAs.[4] By activating GCN2, this compound mimics this nutrient stress signal, leading to the phosphorylation of eIF2α and the subsequent induction of the ISR.[5][6] While transient activation of the ISR can be pro-survival, prolonged or hyperactivation by this compound is intended to be cytotoxic to cancer cells, which are often under metabolic stress and are more vulnerable to disruptions in nutrient sensing pathways.[2][7]
PERK Inhibitors: Blocking the ER Stress Response
PERK is a transmembrane protein located in the endoplasmic reticulum and is a primary sensor of ER stress.[8] The accumulation of unfolded or misfolded proteins in the ER triggers the activation of PERK, leading to eIF2α phosphorylation.[8] In the tumor microenvironment, which is often characterized by hypoxia and nutrient limitation, cancer cells can hijack the PERK signaling pathway to promote their survival and adaptation.[8] PERK inhibitors are small molecules designed to block the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the downstream consequences of PERK activation.[8] The therapeutic rationale is to exacerbate ER stress in cancer cells to a level that triggers apoptosis.[8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of representative PERK inhibitors.
Table 1: Potency and Selectivity of this compound and Representative PERK Inhibitors
| Compound | Target | Mechanism | Potency (IC50/EC50) | Selectivity |
| This compound | GCN2 | Activator | While described as a potent GCN2 activator, a specific EC50 value for activation is not consistently reported. Some sources mention an IC50 of < 0.05 μM for "GCN2 inhibitory activity," which may refer to a specific binding assay context.[9] | Selective for GCN2 over PERK.[10] |
| GSK2606414 | PERK | Inhibitor | 0.4 nM[11][12] | >1000-fold selective for PERK over HRI and PKR.[13][14] |
| GSK2656157 | PERK | Inhibitor | 0.9 nM[15][16] | >500-fold selective against a panel of 300 kinases.[17] |
| HC-5404 | PERK | Inhibitor | 1 nM (biochemical), 23 nM (cellular pPERK), 88 nM (cellular ATF4)[1][6][18] | >2000-fold selective against GCN2, HRI, and PKR.[6] |
Table 2: Preclinical Anti-Tumor Efficacy
| Compound | Cancer Model(s) | Key Findings |
| This compound | Colorectal, Head and Neck, Sarcoma, Prostate, Acute Myeloid Leukemia (AML) | Significant tumor growth inhibition (TGI) as monotherapy (e.g., 78-95% in colorectal cancer).[7] In AML models, demonstrated complete response and 100% TGI.[19] Shows combination benefit with standard-of-care agents.[7] |
| GSK2606414 | Pancreatic cancer xenograft | Dose-dependent inhibition of tumor growth.[5] |
| GSK2656157 | Pancreatic, Multiple Myeloma xenografts | Dose-dependent inhibition of tumor growth (54-114% TGI).[17] |
| HC-5404 | Renal Cell Carcinoma (RCC) xenografts | Suppresses tumor growth as a single agent and significantly enhances the anti-tumor effects of VEGFR-TKIs.[18] |
Signaling Pathways and Experimental Workflows
To visualize the distinct yet interconnected roles of GCN2 and PERK in the Integrated Stress Response, the following diagrams illustrate their signaling pathways and a general workflow for their analysis.
References
- 1. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 2. hibercell.com [hibercell.com]
- 3. onclive.com [onclive.com]
- 4. hibercell.com [hibercell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HC-5404 | PERK inhibitor | Probechem Biochemicals [probechem.com]
- 7. hibercell.com [hibercell.com]
- 8. Reciprocal regulation between GCN2 (eIF2AK4) and PERK (eIF2AK3) through the JNK-FOXO3 axis to modulate cancer drug resistance and clonal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of this compound: An Orally Bioavailable and Efficacious GCN2 Kinase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK2606414 | PERK | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. hibercell.com [hibercell.com]
- 19. hibercell.com [hibercell.com]
A Comparative Guide to HC-7366 Activity in TP53 Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of HC-7366, a first-in-class GCN2 activator, in TP53 mutant cancer models. Its performance is evaluated against other therapeutic alternatives, including the p53 reactivator APR-246 (eprenetapopt) and the standard-of-care combination of venetoclax (B612062) and azacitidine. The information is supported by experimental data from publicly available research.
Executive Summary
This compound has demonstrated remarkable preclinical efficacy in TP53 mutant cancer models, particularly in Acute Myeloid Leukemia (AML). As a potent and selective activator of General Control Nonderepressible 2 (GCN2), this compound initiates the Integrated Stress Response (ISR), leading to significant anti-tumor effects irrespective of TP53 mutational status. In head-to-head comparisons within preclinical AML models, this compound has shown superior or comparable activity to other targeted and standard-of-care therapies.
Mechanism of Action: this compound
This compound functions by directly activating GCN2, a kinase that senses amino acid deprivation. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn globally reduces protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). The subsequent activation of the ISR pathway results in cell cycle arrest, apoptosis, and metabolic reprogramming, ultimately leading to tumor growth inhibition.
Caption: Mechanism of action of this compound.
Comparative Efficacy in TP53 Mutant AML Models
The following tables summarize the preclinical efficacy of this compound in comparison to APR-246 and the combination of venetoclax and azacitidine in TP53 mutant AML cell lines and xenograft models.
In Vivo Efficacy in TP53 Mutant AML Xenograft Models
| Treatment | Cancer Model | Dosing | Outcome | Citation |
| This compound | MOLM-16 (TP53 mutant) | 2 mg/kg | 100% Complete Response | [1][2][3][4] |
| This compound | KG-1 (TP53 mutant) | 1 and 3 mg/kg | 100% Tumor Growth Inhibition | [1][2][3][4] |
| APR-246 + Azacitidine | TP53-mutated MDS/AML primary cells | Low doses | Significant in vivo efficacy | [5] |
| Venetoclax + Azacitidine | OCI-AML2 (TP53 wild-type) | Ven: 50 mg/kg PO QD; Aza: 8 mg/kg IV Q7Dx3 | Combination benefit over single agents | [6][7] |
In Vitro Cell Viability in AML Cell Lines
| Compound | Cell Line | TP53 Status | IC50 / EC50 | Citation |
| This compound | Primary AML PDX models (n=30) | Various | Sensitive responders (11 models): < 100 nM; Moderate responders (12 models): 100-350 nM | [1] |
| APR-246 | AML Cell Lines | Mutant & Wild-Type | 11 µM to > 200 µM (at 24h) | [8] |
| APR-246 | SKM-1 | Mutant | ~2.5 µM | [5] |
| APR-246 | KG-1a | Null | ~6 µM | [5] |
| Venetoclax | MOLM-13 | Wild-Type | ~10-100 nM | [9] |
| Venetoclax | MV4-11 | Wild-Type | ~10-100 nM | [9] |
| Azacitidine | AML Cell Lines | Various | EC50s vary depending on cell line | [6] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay
Principle: To determine the concentration of a compound that inhibits cell viability by 50% (IC50) or the effective concentration to induce 50% cell death (EC50).
Protocol (General):
-
Cell Seeding: Seed AML cells (e.g., MOLM-16, KG-1) in 96-well plates at a density of 10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, APR-246, venetoclax, azacitidine) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT/XTT assay.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated control cells and calculate IC50/EC50 values using a non-linear regression model.
Caption: Workflow for a typical cell viability assay.
Western Blotting
Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathway of interest.
Protocol (for GCN2 Pathway):
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against GCN2 (e.g., Cell Signaling Technology #3302, 1:1000 dilution), p-eIF2α, eIF2α, ATF4, or p53.[10][11][12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A simplified workflow for Western Blotting.
In Vivo Xenograft Studies
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism using human cancer cells implanted in immunodeficient mice.
Protocol (for AML Xenografts):
-
Cell Culture: Culture human AML cell lines (e.g., MOLM-16, KG-1) under standard conditions.[14]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[14]
-
Cell Implantation: Subcutaneously or intravenously inject 5-10 million AML cells into the flank or tail vein of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence imaging.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups and administer the compounds (e.g., this compound, vehicle control) at the specified doses and schedule.[1]
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, harvest tumors for further analysis (e.g., IHC).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) or regression.
Immunohistochemistry (IHC)
Principle: To visualize the expression and localization of specific proteins within tumor tissues.
Protocol (for p53 and ATF4 in Xenograft Tumors):
-
Tissue Preparation: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against p53 (e.g., Clone DO-7) or ATF4.[15][16][17]
-
Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody and a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and analyze the staining intensity and distribution.
Conclusion
This compound demonstrates potent and promising anti-tumor activity in preclinical models of TP53 mutant cancers, particularly AML. Its unique mechanism of action, involving the activation of the GCN2-mediated Integrated Stress Response, provides a therapeutic avenue that appears to be effective regardless of the TP53 mutational status. While direct comparative clinical data is not yet available, the preclinical evidence suggests that this compound holds significant potential as a novel therapeutic agent for this hard-to-treat patient population. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. hibercell.com [hibercell.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. HiberCell Maps Forward Path for Novel GCN2 Activator, this compound in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 5. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileukemic effect of venetoclax and hypomethylating agents via caspase-3/GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GCN2 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Activation of eIF2α-ATF4 by endoplasmic reticulum-mitochondria coupling stress enhances COX2 expression and MSC-based therapeutic efficacy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genomeme.ca [genomeme.ca]
- 17. researchgate.net [researchgate.net]
HC-7366: A Novel GCN2 Activator Overcoming Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
HC-7366, a first-in-class, orally administered, selective and potent activator of the General Control Nonderepressible 2 (GCN2) kinase, is emerging as a promising therapeutic agent with the potential to overcome resistance to established cancer therapies. By activating the Integrated Stress Response (ISR), this compound exhibits a unique mechanism of action that leads to anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents. This guide provides a comparative overview of this compound's performance against therapy-resistant cancers, supported by preclinical data.
Overcoming Resistance to Targeted Therapies
This compound has demonstrated significant efficacy in preclinical models of resistance to targeted agents such as venetoclax (B612062) in Acute Myeloid Leukemia (AML) and belzutifan (B610325) in clear cell Renal Cell Carcinoma (ccRCC).
Addressing Venetoclax Resistance in AML
Venetoclax, a BCL2 inhibitor, is a standard treatment for AML, but resistance can arise through various mechanisms, including TP53 or FLT3-ITD mutations and the suppression of pro-apoptotic proteins.[1][2] this compound has been shown to counteract these resistance mechanisms.[1][2]
Key Findings:
-
Monotherapy Efficacy in Resistant Models: In TP53-mutated AML models (MOLM-16 and KG-1), this compound monotherapy resulted in a 100% complete response and 100% tumor growth inhibition, respectively.[2][3]
-
Combination Benefit: In the MV4-11 FLT3-ITD mutant AML model, which shows limited response to venetoclax, the combination of this compound and venetoclax led to a 26% tumor regression.[1][3][4]
-
Mechanism of Action: this compound induces the expression of pro-apoptotic proteins NOXA and PUMA and reduces the levels of S100A8/A9, which are associated with venetoclax resistance.[1][2][4][5] It also reduces mitochondrial respiration and glycolysis in a GCN2-dependent manner.[1][2][3]
Table 1: In Vivo Efficacy of this compound in Venetoclax-Resistant AML Models
| Cancer Model | Genotype | Treatment | Efficacy | Citation |
| MOLM-16 (CDX) | TP53-mutant | This compound (2 mg/kg, BID) | 100% Complete Response | [2][3][5] |
| KG-1 (CDX) | TP53-mutant | This compound (1 and 3 mg/kg, BID) | 100% Tumor Growth Inhibition | [2][3][5] |
| MV4-11 (CDX) | FLT3-ITD mutant | This compound + Venetoclax | 26% Tumor Regression | [1][3][4] |
CDX: Cell-line Derived Xenograft; BID: Twice daily
Overcoming Belzutifan Resistance in ccRCC
Belzutifan, a HIF-2α inhibitor, is approved for patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. However, resistance remains a clinical challenge. This compound has shown promise in both belzutifan-sensitive and -resistant settings.
Key Findings:
-
Monotherapy in Resistant Models: this compound demonstrated significant monotherapy antitumor activity in patient-derived xenograft (PDX) models of ccRCC that were resistant to belzutifan.[6]
-
Combination Enhancement: In belzutifan-sensitive ccRCC xenograft models (A-498 and 786-O), the combination of this compound and belzutifan resulted in approximately 90% tumor growth inhibition and a threefold increase in complete responses, respectively.[6][7]
-
Mechanism of Action: this compound inhibits both HIF-1α and HIF-2α, providing a complementary mechanism to overcome resistance to HIF-2α-specific inhibitors.[7][8]
Table 2: In Vivo Efficacy of this compound in Belzutifan-Resistant and Sensitive ccRCC Models
| Cancer Model | Treatment | Efficacy | Citation |
| Belzutifan-Resistant PDX | This compound Monotherapy | Significant antitumor activity, 17% regression | [7] |
| A-498 (CDX) | This compound + Belzutifan | ~90% Tumor Growth Inhibition | [6][7] |
| 786-O (CDX) | This compound + Belzutifan | 3-fold increase in Complete Responses | [6][7] |
PDX: Patient-Derived Xenograft; CDX: Cell-line Derived Xenograft
Combination with Standard Chemotherapy and Other Targeted Agents
This compound has also shown synergistic effects when combined with other standard-of-care agents in various solid tumors.
Key Findings:
-
In colorectal cancer models, this compound demonstrated significant combination benefits with:
Experimental Protocols
In Vivo Xenograft Studies
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., MOLM-16, KG-1, MV4-11, A-498, 786-O) or patient-derived tumor tissues are implanted into immunocompromised mice.
-
Drug Administration: this compound is administered orally, typically twice daily. Dosing and treatment schedules vary depending on the specific study and model. Combination agents are administered according to established protocols.
-
Efficacy Assessment: Tumor volume is measured regularly to determine tumor growth inhibition (TGI), tumor regression, or complete response. Body weight is monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are often harvested for analysis of biomarkers such as the induction of ATF4 target genes (e.g., ASNS, PSAT1) by immunohistochemistry (IHC) or other molecular techniques to confirm target engagement.[1][2][3][5][8]
GCN2 Dependence Confirmation
-
CRISPR-Cas9 Knockout: To confirm that the antitumor effects of this compound are mediated through its intended target, GCN2 is knocked out in cancer cell lines using CRISPR-Cas9 technology.
-
Comparative Analysis: The response of GCN2-knockout cells to this compound is compared to that of wild-type cells. The absence of this compound-mediated effects (e.g., reduced cell growth, induction of ISR markers) in knockout cells confirms GCN2 dependency.[4][8][9]
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's action and evaluation, the following diagrams illustrate its signaling pathway and a typical experimental workflow for assessing its efficacy in overcoming drug resistance.
Caption: this compound activates the GCN2 signaling pathway, leading to apoptosis.
Caption: Workflow for evaluating this compound's efficacy in resistant cancer models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits venetoclax resistance mechanisms in models of AML | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. hibercell.com [hibercell.com]
- 6. 5 A Phase 1b, Open-Label, Safety, Tolerability, and Efficacy Study of this compound in Combination with Belzutifan (WELIREGTM) in Patients with Advanced or Metastatic Renal Cell Carcinoma, NCT06234605 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hibercell.com [hibercell.com]
- 9. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of HC-7366 with Other ISR Modulators: A Guide for Researchers
This guide provides a comparative overview of the preclinical data for HC-7366, a novel activator of General Control Nonderepressible 2 (GCN2), and other modulators of the Integrated Stress Response (ISR). The ISR is a critical cellular signaling network that regulates protein synthesis in response to various stressors and is a promising target in oncology and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further investigation.
Introduction to the Integrated Stress Response (ISR)
The ISR is a convergent signaling pathway activated by at least four known stress-sensing kinases: GCN2 (amino acid deprivation), PERK (endoplasmic reticulum stress), PKR (viral dsRNA), and HRI (heme deficiency).[1] Activation of these kinases leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn reduces global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[2] Chronic activation of the ISR can lead to apoptosis, making its modulation a therapeutic strategy for cancer.[3]
Overview of Compared ISR Modulators
This guide focuses on a head-to-head comparison of this compound with other notable ISR modulators where preclinical data is available:
-
This compound: A first-in-class, orally bioavailable small molecule activator of GCN2.[4]
-
HC-5404: An orally bioavailable small molecule inhibitor of PERK.[5][6]
-
ISRIB (Integrated Stress Response Inhibitor): A small molecule that acts downstream of eIF2α phosphorylation to inhibit the ISR by stabilizing and activating its guanine (B1146940) nucleotide exchange factor, eIF2B.[7]
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound, HC-5404, and ISRIB. It is important to note that the data presented here is compiled from various sources and may not be from direct head-to-head studies in the same experimental models. Therefore, direct comparisons of potency and efficacy should be interpreted with caution.
Table 1: In Vitro Activity of ISR Modulators
| Compound | Target | Mechanism of Action | Cell Line(s) | Assay Type | Endpoint | Result | Citation(s) |
| This compound | GCN2 | Activator | MOLM-16, KG-1 (AML) | Cell Viability | EC50 | < 100 nM in sensitive AML PDX models | [4] |
| HC-5404 | PERK | Inhibitor | Not specified | Kinase Assay | IC50 | 23 nM | [5] |
| ISRIB | eIF2B | Activator | Not specified | Not specified | Not specified | Not specified | [7] |
Table 2: In Vivo Antitumor Efficacy of ISR Modulators
| Compound | Cancer Model | Dosing | Efficacy | Citation(s) |
| This compound | Colorectal Cancer (LoVo xenograft) | 1 and 3 mg/kg, twice daily | 94% Tumor Growth Inhibition (TGI) | [4] |
| Colorectal Cancer (DLD-1 xenograft) | 1 and 3 mg/kg, twice daily | ~78% TGI | [4] | |
| Head and Neck Cancer (FaDu xenograft) | 1 mg/kg, twice daily | 33% tumor regression | [4] | |
| Acute Myeloid Leukemia (MOLM-16 xenograft) | 2 mg/kg, twice daily | 100% complete response | [3] | |
| Acute Myeloid Leukemia (KG-1 xenograft) | 1 and 3 mg/kg, twice daily | 100% TGI | [3] | |
| HC-5404 | Renal Cell Carcinoma (786-O xenograft) | 30 and 100 mg/kg, single oral dose | Enhanced TGI in combination with VEGFR-TKIs | [5][8] |
| ISRIB | Prostate Cancer | Not specified | Fought certain types of prostate cancer | [9] |
Experimental Protocols
Detailed experimental protocols for the cited data are not publicly available. The following are generalized protocols for key experiments used to evaluate ISR modulators.
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and dose-response curves are generated to calculate the EC50 value.
In Vivo Tumor Growth Inhibition (Xenograft Model)
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into vehicle control and treatment groups.[11]
-
Compound Administration: The test compound is administered to the treatment group according to a specified dose and schedule (e.g., oral gavage, twice daily).[10]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.[12]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[13]
Western Blot for ISR Markers
-
Sample Preparation: Cells or tumor tissues are lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against ISR markers (e.g., p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The Integrated Stress Response (ISR) signaling pathway and points of intervention by this compound, HC-5404, and ISRIB.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the preclinical evaluation of ISR modulators.
Discussion and Conclusion
This compound demonstrates potent in vivo antitumor activity across a range of preclinical cancer models through the activation of the GCN2-mediated ISR pathway.[3][4] In contrast, HC-5404, a PERK inhibitor, has shown efficacy primarily in combination with other anticancer agents.[5][8] ISRIB, an inhibitor of the ISR, has a more established preclinical profile in the context of neurodegenerative diseases, with limited but emerging data in oncology.[7][9]
The choice of ISR modulator for a specific therapeutic application will likely depend on the underlying pathology and the desired outcome. For cancers reliant on the ISR for survival, activation of the pathway with a GCN2 modulator like this compound to induce apoptosis is a rational approach. Conversely, in diseases characterized by chronic, detrimental ISR activation, an inhibitor like ISRIB may be more appropriate. A PERK inhibitor such as HC-5404 may be most effective in sensitizing tumors to other therapies that induce ER stress.
Further research, including direct head-to-head preclinical studies and ultimately clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these different ISR modulators. The data presented in this guide serves as a foundational resource for scientists and researchers in the field of ISR-targeted drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound inhibits venetoclax resistance mechanisms in models of AML | BioWorld [bioworld.com]
- 4. hibercell.com [hibercell.com]
- 5. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 6. HiberCell to Present Pre-clinical Data on its Novel GCN2 Activator and PERK Inhibitor Programs at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 7. benchchem.com [benchchem.com]
- 8. hibercell.com [hibercell.com]
- 9. Drug Reverses Age-Related Mental Decline Within Days | UC San Francisco [ucsf.edu]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. page-meeting.org [page-meeting.org]
- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of HC-7366: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of HC-7366, a compound under investigation in clinical trials. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations. These guidelines are intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Core Principles of this compound Disposal
The primary objective when disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. As with any investigational compound, this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). All disposal activities must adhere to local, state, and federal regulations.
Summary of Waste Characteristics
Due to the absence of a specific Safety Data Sheet, a conservative approach to waste characterization is necessary. The following table summarizes the assumed characteristics of this compound waste, which should guide its handling and disposal.
| Characteristic | Description | Handling and Disposal Considerations |
| Physical State | Solid (powder) | Minimize dust generation during handling. |
| Chemical Nature | Heterocyclic organic compound | Assume chemical reactivity and potential toxicity. |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Liquid waste will contain dissolved this compound. |
| Toxicity | Potential for biological activity; treat as toxic | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). |
| Hazard Class | Assume to be a hazardous chemical waste | Segregate from non-hazardous waste. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of solid this compound and materials contaminated with it.
-
Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.[1] This container must be made of a material compatible with the chemical.
-
Contaminated Materials: Items such as gloves, weigh boats, and absorbent paper contaminated with this compound should be placed in a separate, sealed bag or container labeled as "Hazardous Waste: this compound Contaminated Debris."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[2]
-
Storage:
-
Disposal Request: Once a waste container is full or has reached the designated accumulation time limit (typically 90 days, but local regulations may vary), a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
